BMS-605541
Description
Properties
IUPAC Name |
N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPLTRAPYIXFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BMS-605541: A Technical Guide to its Mechanism of Action as a Potent VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][2] Developed by Bristol Myers Squibb, this aminothiazole-based compound has demonstrated significant anti-angiogenic and anti-tumor properties in preclinical studies. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its target engagement, impact on downstream signaling pathways, and its effects in cellular and in vivo models. The information is presented with clearly structured data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Targeting VEGFR-2
This compound exerts its biological effects through the direct inhibition of VEGFR-2, a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][3] This process is critical for tumor growth and metastasis.
1.1. ATP-Competitive Inhibition:
This compound functions as an ATP-competitive inhibitor of VEGFR-2 kinase.[1][2] This means it binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of phosphorylation is the initial and critical step in halting the downstream signaling cascade.
1.2. Potency and Selectivity:
This compound is a highly potent inhibitor of VEGFR-2. In vitro biochemical assays have demonstrated its significant inhibitory activity. Furthermore, it exhibits a favorable selectivity profile, showing a much higher affinity for VEGFR-2 compared to other related kinases.
| Target | Inhibitory Activity | Metric | Reference |
| VEGFR-2 | 23 nM | IC50 | [1] |
| VEGFR-2 | 49 nM | Ki | [2][3] |
| VEGFR-1 | >10-fold less potent than VEGFR-2 | Selectivity | [1] |
| PDGFR-β | 200 nM | IC50 | [3] |
| Flk-1 (murine VEGFR-2) | 40 nM | IC50 | [3] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Downstream Signaling Pathways Modulated by this compound
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of intracellular signaling events that promote endothelial cell proliferation, survival, migration, and permeability. By inhibiting VEGFR-2 phosphorylation, this compound effectively blocks these critical downstream pathways.
2.1. Inhibition of the PLCγ-PKC-MAPK Pathway:
Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ). This leads to the activation of Protein Kinase C (PKC) and the subsequent stimulation of the Raf-MEK-ERK (MAPK) cascade. This pathway is a primary driver of endothelial cell proliferation. By preventing the initial phosphorylation of VEGFR-2, this compound effectively shuts down this pro-proliferative signal.
2.2. Blockade of the PI3K-Akt Pathway:
VEGFR-2 activation also leads to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. The PI3K-Akt pathway is a critical mediator of endothelial cell survival and protects against apoptosis. Inhibition of VEGFR-2 by this compound abrogates this survival signal, potentially leading to apoptosis in endothelial cells within the tumor microenvironment.
Preclinical Efficacy
The anti-angiogenic mechanism of this compound translates into potent anti-tumor activity in preclinical models.
3.1. In Vitro Inhibition of Endothelial Cell Proliferation:
This compound has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF, with an IC50 value of 25 nM.[3] This demonstrates its direct anti-angiogenic effect at a cellular level.
3.2. In Vivo Anti-Tumor Activity:
Oral administration of this compound has demonstrated robust anti-tumor efficacy in human tumor xenograft models.[1][2] Studies in athymic nude mice bearing established human lung (L2987) and colon (HCT-116) carcinoma xenografts showed significant tumor growth inhibition.[3]
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| L2987 (Human Lung Carcinoma) | 12.5-180 mg/kg, p.o., daily or twice daily for 14 days | Anti-tumor activity | [3] |
| HCT-116 (Human Colon Carcinoma) | 12.5-180 mg/kg, p.o., daily or twice daily for 14 days | Anti-tumor activity | [3] |
3.3. Pharmacokinetics:
This compound exhibits favorable pharmacokinetic properties in multiple species, supporting its oral administration.[2][3]
| Species | Oral Bioavailability (%) | Reference |
| Mice | 100 | [3] |
| Monkeys | 52 | [3] |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the evaluation of this compound.
4.1. VEGFR-2 Kinase Inhibition Assay (General Protocol):
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).
-
Procedure:
-
The VEGFR-2 enzyme is incubated with varying concentrations of this compound in a buffer solution.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA, TR-FRET).
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
4.2. VEGF-Induced HUVEC Proliferation Assay (General Protocol):
This cellular assay assesses the ability of a compound to inhibit the proliferative effect of VEGF on endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Procedure:
-
HUVECs are seeded into multi-well plates and allowed to attach.
-
The cells are then serum-starved to synchronize them and reduce basal proliferation.
-
Cells are treated with varying concentrations of this compound in the presence of a constant, proliferation-inducing concentration of VEGF.
-
The cells are incubated for a period of 48-72 hours.
-
Cell proliferation is quantified using methods such as MTT assay, BrdU incorporation, or direct cell counting.
-
-
Data Analysis: The percentage of inhibition of VEGF-induced proliferation is calculated for each concentration of this compound, and the IC50 value is determined.
4.3. Human Tumor Xenograft Efficacy Studies (General Protocol):
These in vivo studies evaluate the anti-tumor efficacy of a compound in a living organism.
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Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: Human cancer cell lines (e.g., HCT-116 or L2987) are injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size. The tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. This can be expressed as tumor growth inhibition (TGI) or tumor regression.
Conclusion and Future Perspectives
This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 with demonstrated anti-angiogenic and anti-tumor properties in preclinical models. Its mechanism of action, centered on the competitive inhibition of ATP binding to VEGFR-2, leads to the effective blockade of key downstream signaling pathways essential for endothelial cell proliferation and survival. While the compound showed a promising preclinical profile, searches for its progression into clinical trials have been unsuccessful, suggesting that its clinical development may have been discontinued. Nevertheless, the data and methodologies associated with the study of this compound provide a valuable reference for researchers in the field of anti-angiogenic cancer therapy and for the development of novel VEGFR-2 inhibitors.
References
- 1. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiercebiotech.com [fiercebiotech.com]
The Potent and Selective VEGFR-2 Inhibitor: A Technical Guide to BMS-605541
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][2] Developed by Bristol Myers Squibb, this small molecule inhibitor has demonstrated significant anti-angiogenic and anti-tumor properties in preclinical studies.[1][3] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Core Target and Mechanism of Action
The primary molecular target of this compound is the VEGFR-2, also known as Kinase Insert Domain Receptor (KDR).[1][4] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of VEGFR-2.[2] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling events that are critical for angiogenesis.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Target/Assay | Metric | Value (nM) | Reference |
| VEGFR-2 Kinase | IC50 | 23 | [2][4] |
| VEGFR-2 Kinase | Ki | 49 | [4] |
| Flk-1 (VEGFR-2) | IC50 | 40 | [4] |
| VEGFR-1 | IC50 | 400 | [4] |
| PDGFR-β | IC50 | 200 | [4] |
| HUVEC Growth (VEGF-stimulated) | IC50 | 25 | [4] |
Signaling Pathway
This compound targets the initial step in the VEGFR-2 signaling cascade. The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting VEGFR-2 kinase activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) are prepared in a kinase reaction buffer.
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Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
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Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the VEGFR-2 enzyme, substrate, and varying concentrations of this compound. The reaction is typically incubated at 30°C for a specified period (e.g., 60 minutes).
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Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a radiometric assay measuring the incorporation of 32P-ATP or a luminescence-based assay like the Kinase-Glo™ assay, which measures the amount of ATP remaining in the well after the kinase reaction.
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Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
References
In-Depth Technical Guide: The Discovery and Synthesis of BMS-605541, a Potent VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of BMS-605541 (N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). All quantitative data, experimental methodologies, and relevant biological pathways are detailed herein to support ongoing research and development in the field of angiogenesis inhibitors.
Introduction: Targeting Angiogenesis in Oncology
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of tumor-associated angiogenesis. Consequently, inhibiting the VEGFR-2 tyrosine kinase has become a validated and successful strategy in oncology drug development. This compound emerged from a discovery program aimed at identifying selective, orally bioavailable small molecule inhibitors of VEGFR-2 kinase activity.
Discovery of this compound
The discovery of this compound was guided by a structure-activity relationship (SAR) campaign centered on a substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide scaffold. The program sought to optimize potency for VEGFR-2 while maintaining selectivity against other kinases and ensuring favorable pharmacokinetic properties.
Lead Identification and Optimization
The initial lead compounds possessed the core aminothiazole-benzamide structure. Systematic modifications of this scaffold led to the identification of key structural features that enhance VEGFR-2 inhibition. The optimization process culminated in the selection of this compound, which demonstrated a superior profile, including high potency, excellent kinase selectivity, and robust in vivo efficacy in preclinical tumor models.[1]
The logical workflow for the discovery and evaluation process is outlined below.
Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling cascades. This blockade effectively abrogates VEGF-mediated endothelial cell proliferation, migration, and survival, ultimately leading to an anti-angiogenic effect.
The key signaling pathways downstream of VEGFR-2 that are inhibited by this compound are depicted below.
Quantitative Biological Data
This compound exhibits high potency against VEGFR-2 and selectivity over other kinases. Its favorable pharmacokinetic profile allows for oral administration and sustained exposure in preclinical models.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 / Ki (nM) | Reference |
| VEGFR-2 | Kinase Assay | 23 (IC50) | [2] |
| VEGFR-2 | Kinase Assay | 49 ± 9 (Ki) | [1] |
| VEGFR-1 | Kinase Assay | >10-fold selective vs. VEGFR-2 | [2] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dosing Route | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t1/2) | Oral Bioavailability (F%) | Reference |
| Rat | IV / PO | Data not available | Data not available | Data not available | Favorable | [1] |
| Dog | IV / PO | Data not available | Data not available | Data not available | Favorable | [1] |
| Monkey | IV / PO | Data not available | Data not available | Data not available | Favorable | [1] |
Note: The primary publication describes favorable pharmacokinetic properties in multiple species, supporting oral efficacy, but does not provide specific numerical values in its abstract or readily available text.[1]
Table 3: In Vivo Antitumor Efficacy
| Tumor Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Human Lung Carcinoma | (e.g., NCI-H358) | Oral | Robust Efficacy | [1] |
| Human Colon Carcinoma | (e.g., Colo205) | Oral | Robust Efficacy | [1] |
Note: The primary publication confirms robust in vivo efficacy in these xenograft models but does not specify the exact percentage of tumor growth inhibition in the abstract.[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence. The key steps include the formation of the aminothiazole core, followed by coupling with the substituted benzamide fragment. A representative synthetic scheme is outlined below.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide methodologies for the key assays used in the characterization of this compound.
General Synthesis Protocol for N-cyclopropyl-2,4-difluoro-5-(((2-(pyridin-2-ylamino)thiazol-5-yl)methyl)amino)benzamide (this compound)
This protocol is a representative procedure based on the synthesis of analogous compounds, as the specific experimental details from the primary publication's supplementary information were not publicly available.
Step 1: Synthesis of 2-(Pyridin-2-ylamino)thiazole-5-carbaldehyde. To a solution of 2-aminopyridine and thiourea in ethanol, 1,3-dichloroacetone is added, and the mixture is refluxed. The resulting aminothiazole intermediate is then subjected to a Vilsmeier-Haack formylation using phosphoryl chloride and dimethylformamide to yield the aldehyde.
Step 2: Synthesis of 5-amino-N-cyclopropyl-2,4-difluorobenzamide. Starting from 2,4-difluoro-5-nitrobenzoic acid, the acid is converted to its acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopropylamine to form the corresponding amide. The nitro group is subsequently reduced to an amine using a standard reducing agent such as iron powder in acetic acid or catalytic hydrogenation.
Step 3: Reductive Amination to Yield this compound. A solution of 2-(pyridin-2-ylamino)thiazole-5-carbaldehyde and 5-amino-N-cyclopropyl-2,4-difluorobenzamide in a suitable solvent like dichloromethane or dichloroethane is treated with a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.
VEGFR-2 Kinase Assay
The inhibitory activity of this compound against the VEGFR-2 kinase is determined using a biochemical assay.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ or similar).
-
Procedure: a. The VEGFR-2 enzyme is incubated with varying concentrations of this compound (typically in DMSO, with final concentration ≤1%) in the assay buffer for a short pre-incubation period (e.g., 15-30 minutes) at room temperature. b. The kinase reaction is initiated by adding a mixture of the poly(Glu, Tyr) substrate and ATP. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent. e. Data are normalized to control wells (enzyme with no inhibitor) and blank wells (no enzyme). f. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the ability of this compound to inhibit VEGF-stimulated endothelial cell growth.
-
Reagents and Materials: HUVECs, endothelial cell growth medium (EGM), fetal bovine serum (FBS), recombinant human VEGF, 96-well cell culture plates, and a cell proliferation detection reagent (e.g., BrdU or MTS/XTT-based).
-
Procedure: a. HUVECs are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) in a low-serum medium and allowed to attach overnight.[3][4] b. The medium is replaced with a low-serum medium containing varying concentrations of this compound. Cells are pre-incubated with the compound for 1-2 hours. c. Cells are then stimulated with a pre-determined concentration of VEGF (e.g., 10-50 ng/mL). Control wells include cells with no VEGF and cells with VEGF but no inhibitor. d. The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator. e. Cell proliferation is quantified using a colorimetric or fluorescence-based method (e.g., BrdU incorporation or MTS assay) according to the manufacturer's instructions. f. IC50 values are determined by analyzing the dose-dependent inhibition of VEGF-stimulated proliferation.
Conclusion
This compound is a potent and selective aminothiazole-based inhibitor of VEGFR-2 with demonstrated oral activity and robust antitumor efficacy in preclinical models. Its discovery highlights a successful lead optimization campaign, and its mechanism of action is well-defined within the context of anti-angiogenic therapy. The synthetic route is accessible, and the standard in vitro and cellular assays provide a clear framework for evaluating its biological activity. This document serves as a foundational guide for researchers working on the development of VEGFR-2 inhibitors and related anti-angiogenic agents.
References
- 1. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
BMS-605541: A Technical Whitepaper on a Potent VEGFR-2 Inhibitor
CAS Number: 639858-32-5
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. Developed by Bristol Myers Squibb, this compound has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are also presented to support further research and development efforts.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process. Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy in oncology. This compound, a substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, emerged from a discovery program aimed at identifying potent and selective small molecule inhibitors of VEGFR-2.
Chemical and Physical Properties
This compound is a white solid with the following properties:
| Property | Value |
| CAS Number | 639858-32-5 |
| Molecular Formula | C₁₉H₁₇F₂N₅OS |
| Molecular Weight | 401.43 g/mol |
| IUPAC Name | N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
Mechanism of Action and Biological Activity
This compound functions as a potent, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of VEGFR-2 signaling leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately resulting in the inhibition of angiogenesis.
In Vitro Kinase and Cellular Activity
The inhibitory activity of this compound against VEGFR-2 and other kinases, as well as its effect on endothelial cell proliferation, has been characterized.
| Assay | Target/Cell Line | Result |
| VEGFR-2 Kinase Assay | Recombinant VEGFR-2 | IC₅₀ = 23 nM; Kᵢ = 49 ± 9 nM |
| VEGFR-1 Kinase Assay | Recombinant VEGFR-1 | >10-fold selectivity for VEGFR-2 over VEGFR-1 |
| PDGFRβ Kinase Assay | Recombinant PDGFRβ | - |
| HUVEC Proliferation Assay | Human Umbilical Vein Endothelial Cells | Inhibition of VEGF-induced proliferation |
Note: Specific quantitative data for PDGFRβ inhibition and HUVEC proliferation were not available in the reviewed literature.
Preclinical Pharmacokinetics and In Vivo Efficacy
This compound has demonstrated favorable pharmacokinetic properties and robust anti-tumor efficacy in preclinical xenograft models. The compound is orally bioavailable in rodents.
While the primary literature from Borzilleri et al. (2006) reports favorable pharmacokinetic profiles in multiple species and robust in vivo efficacy in human lung and colon carcinoma xenograft models, specific quantitative data tables for parameters such as Cmax, Tmax, bioavailability, and percentage of tumor growth inhibition were not accessible in the conducted research.[1]
Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the VEGFR-2 signaling cascade. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that promote angiogenesis.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
In Vitro VEGFR-2 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against VEGFR-2 kinase.
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase domain, poly(Glu,Tyr) 4:1 substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit, and assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Procedure: a. Add 5 µL of serially diluted this compound in 10% DMSO to the wells of a 96-well plate. b. Add 20 µL of a solution containing VEGFR-2 kinase and substrate in assay buffer to each well. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 25 µL of ATP in assay buffer. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and measure kinase activity by adding 50 µL of Kinase-Glo® reagent. g. Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
HUVEC Proliferation Assay
This protocol details a method to assess the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) at 37°C in a 5% CO₂ incubator.
-
Procedure: a. Seed 2 x 10³ HUVECs per well in a 96-well gelatin-coated plate and allow them to attach overnight. b. Starve the cells for 4-6 hours in a basal medium (EBM-2) containing 0.5% FBS. c. Treat the cells with serial dilutions of this compound for 30 minutes. d. Stimulate the cells with 20 ng/mL VEGF-A. e. Incubate for 72 hours at 37°C. f. Assess cell proliferation using a suitable method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue®) or by quantifying DNA content (e.g., CyQUANT® assay). g. Measure fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on VEGF-A-stimulated HUVEC proliferation and calculate the IC₅₀ value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a human tumor xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: a. Harvest human cancer cells (e.g., NCI-H460 lung carcinoma or HT-29 colon carcinoma) from culture. b. Subcutaneously inject 5 x 10⁶ cells in a mixture of media and Matrigel into the flank of each mouse.
-
Treatment: a. Monitor tumor growth until tumors reach a mean volume of approximately 100-150 mm³. b. Randomize mice into vehicle control and treatment groups. c. Administer this compound orally, once daily, at specified dose levels. d. Measure tumor volumes with calipers every 2-3 days and monitor body weight as an indicator of toxicity.
-
Endpoint and Analysis: a. Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis). c. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.
Development Status and Future Directions
This compound has been characterized in preclinical studies.[1] As of the date of this document, there is no publicly available information regarding the initiation of clinical trials for this compound. The potent and selective profile of this compound, along with its oral bioavailability and in vivo efficacy, suggests its potential as an anti-angiogenic agent for the treatment of solid tumors. Further investigation would be required to determine its clinical utility.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 with demonstrated preclinical anti-tumor activity. Its mechanism of action, targeting a key pathway in tumor angiogenesis, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The information and protocols provided in this guide are intended to facilitate future studies aimed at further elucidating the therapeutic potential of this compound and other VEGFR-2 inhibitors.
References
In-Depth Technical Guide: BMS-605541
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
Full Chemical Name: N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide[1]
BMS-605541 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Its development as a targeted therapeutic agent has provided researchers with a valuable tool to investigate the roles of VEGFR-2 signaling in normal and pathological processes, particularly in oncology.
| Identifier | Value | Source |
| Full Chemical Name | N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide | [1] |
| CAS Number | 639858-32-5 | [1][2][3][4] |
| Molecular Formula | C19H17F2N5OS | [1][2][4] |
| Molecular Weight | 401.44 g/mol | [1][4] |
Quantitative Analysis of Kinase Inhibition
This compound demonstrates high affinity and selectivity for VEGFR-2. The following table summarizes its inhibitory activity against various kinases, providing a quantitative perspective on its specificity.
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) |
| VEGFR-2 | Cell-free | 23 | 49 |
| VEGFR-1 | Cell-free | >10-fold selective vs. VEGFR-2 | - |
| Other Kinases | Not Specified | Potent | - |
IC50: The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding pocket of the VEGFR-2 catalytic domain, it prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition ultimately leads to the suppression of endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis.
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the in vitro potency and selectivity of this compound against various protein kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains are expressed and purified. A generic peptide substrate, such as poly(Glu, Tyr) 4:1, is used for tyrosine kinases.
-
Assay Reaction: The kinase reaction is typically performed in a 96-well plate format. Each well contains the kinase, the peptide substrate, ATP (at a concentration close to its Km), and varying concentrations of this compound (or vehicle control).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. A common method is the ELISA-based detection using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Data Analysis: The signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a preclinical cancer model.
Methodology:
-
Cell Culture and Implantation: Human tumor cell lines (e.g., human colon carcinoma HCT-116 or non-small cell lung cancer Calu-6) are cultured under standard conditions. A specific number of cells (e.g., 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomly assigned to treatment and control groups.
-
Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 25, 50, 100 mg/kg) on a specified schedule (e.g., once or twice daily). The control group receives the vehicle alone.
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: (length x width²)/2.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor growth delay and survival analysis.
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed anti-tumor effects.
References
BMS-605541: A Technical Guide to a Potent VEGFR-2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-605541 is a potent and selective, orally bioavailable antagonist of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By competitively inhibiting ATP binding to the kinase domain of VEGFR-2, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted mechanism translates to significant anti-tumor activity, as demonstrated in preclinical models of human lung and colon cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its evaluation, and visualizations of its targeted signaling pathway and experimental workflows.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a central regulator of this process.[1]
This compound, with the chemical name N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide, is a small molecule inhibitor that has demonstrated high affinity and selectivity for VEGFR-2.[2] Its favorable pharmacokinetic profile and robust in vivo efficacy position it as a significant tool for cancer research and a potential candidate for further therapeutic development.[1]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. The binding of VEGF to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways. This compound binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation inhibits the activation of downstream signaling molecules, thereby suppressing the pro-angiogenic effects of VEGF.
Figure 1: Mechanism of Action of this compound on the VEGFR-2 Signaling Pathway.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| VEGFR-2 (KDR) | Kinase Assay | 23 | 49 | [1] |
| Flk-1 | Kinase Assay | 40 | - | [1] |
| VEGFR-1 (Flt-1) | Kinase Assay | 400 | - | [1] |
| PDGFR-β | Kinase Assay | 200 | - | [1] |
| HUVEC proliferation (VEGF-induced) | Cell-based Assay | 25 | - | [1] |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) | Key Characteristics | Reference |
| Mouse | 100 | Favorable half-life, low systemic clearance, moderate steady-state volume of distribution. | [1] |
| Monkey | 52 | Favorable half-life, low systemic clearance, moderate steady-state volume of distribution. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on established methods and information available from preclinical studies of this compound.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
In a 96-well plate, add the assay buffer, the VEGFR-2 enzyme, and the peptide substrate.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental workflow for the VEGFR-2 Kinase Inhibition Assay.
HUVEC Proliferation Assay
This cell-based assay assesses the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
This compound
-
Cell proliferation detection reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates, gelatin-coated
Procedure:
-
Seed HUVECs into gelatin-coated 96-well plates at a predetermined density (e.g., 5,000 cells/well) in complete growth medium and allow them to adhere overnight.
-
The following day, starve the cells by replacing the medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Treat the cells with the diluted this compound or vehicle, followed by stimulation with a final concentration of VEGF (e.g., 10-50 ng/mL). Include control wells with no VEGF and no inhibitor.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell proliferation using a suitable reagent according to the manufacturer's protocol. For an MTT assay, this involves adding the MTT reagent, incubating, solubilizing the formazan crystals, and measuring the absorbance at a specific wavelength.
-
Calculate the percentage of inhibition of proliferation relative to the VEGF-stimulated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This in vivo assay evaluates the anti-tumor efficacy of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cell lines (e.g., L2987 human lung carcinoma or HCT-116 human colon carcinoma)[1]
-
Matrigel (optional, to aid tumor formation)
-
This compound
-
Vehicle for oral administration (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common formulation for similar compounds)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^7 cells) in sterile PBS, with or without Matrigel, into the flank of the mice.[1]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various dose levels (e.g., 12.5-180 mg/kg) once or twice daily.[1] The control group receives the vehicle alone.
-
Measure tumor dimensions with calipers twice weekly and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 14 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Logical Relationship of this compound's Therapeutic Effect
The anti-tumor activity of this compound is a direct consequence of its specific molecular mechanism. The following diagram illustrates the logical flow from target engagement to the observed therapeutic outcome.
Figure 3: Logical relationship from this compound's mechanism to its anti-tumor effect.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 with demonstrated anti-angiogenic and anti-tumor properties in preclinical models. Its oral bioavailability and favorable pharmacokinetic profile make it a valuable research tool for studying the role of VEGFR-2 in cancer and other angiogenesis-dependent diseases. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of drug discovery and development. Further investigation into the broader kinase selectivity profile and detailed pharmacokinetic parameters in various species will continue to refine the understanding of this promising VEGFR-2 antagonist.
References
BMS-605541: A Technical Guide to its Role in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a key driver of angiogenesis. BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of VEGFR-2 kinase activity. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, inhibitory activity, and preclinical efficacy in the context of angiogenesis inhibition. The document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to support further research and development efforts in oncology.
Mechanism of Action
This compound is a substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide that functions as a potent and selective inhibitor of VEGFR-2.[1] Enzyme kinetics studies have confirmed that this compound is competitive with ATP, indicating that it binds to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the transfer of phosphate from ATP to tyrosine residues on the receptor.[1] This inhibition blocks the downstream signaling cascade that is normally initiated by the binding of VEGF to its receptor, leading to the suppression of endothelial cell proliferation, migration, and survival, all of which are crucial steps in angiogenesis.[2]
Quantitative Inhibitory Activity
This compound demonstrates high potency and selectivity for VEGFR-2 over other related kinases. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Target | Parameter | Value | Reference |
| VEGFR-2 | IC50 | 23 nM | [2][3][4][5][6] |
| VEGFR-2 | Ki | 49 nM | [2][4][5][6][7] |
| Flk-1 (murine VEGFR-2) | IC50 | 40 nM | [2][4][5][6] |
| VEGFR-1 | IC50 | 400 nM | [2][4][5][6] |
| PDGFR-β | IC50 | 200 nM | [2][4][5][6] |
| HUVEC Growth (VEGF-induced) | IC50 | 25 nM | [2][4][5] |
Signaling Pathway Inhibition
This compound exerts its anti-angiogenic effects by directly inhibiting the VEGFR-2 signaling pathway. The binding of VEGF to VEGFR-2 on endothelial cells leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that promote angiogenesis. This compound, by blocking the initial autophosphorylation step, effectively shuts down this entire cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
VEGFR-2 Kinase Assay
This assay is designed to measure the enzymatic activity of VEGFR-2 and the inhibitory potential of compounds like this compound.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplates
-
Detection reagent (e.g., Kinase-Glo™ which measures ATP consumption)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate in each well of a 96-well plate.
-
Add serial dilutions of this compound (or control vehicle, DMSO) to the wells.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent readout system with a reagent like Kinase-Glo™.
-
The inhibitory activity is calculated as the percentage of kinase activity relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the effect of this compound on the proliferation of endothelial cells stimulated by VEGF.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum
-
Recombinant human VEGF-A
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTT, AlamarBlue, or CCK-8)
-
-
Procedure:
-
Seed HUVECs into 96-well plates at a density of approximately 5,000 cells per well in full growth medium and allow them to adhere overnight.
-
Starve the cells for 4-6 hours by replacing the growth medium with a basal medium containing a low percentage of serum.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
After a short pre-incubation with the inhibitor (e.g., 1 hour), stimulate the cells with a pro-angiogenic concentration of VEGF (e.g., 20 ng/mL).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell proliferation reagent (e.g., MTT) and incubate for an additional 3-4 hours.
-
If using MTT, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.[2][3][7]
-
In Vivo Tumor Xenograft Model
This in vivo model evaluates the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell lines (e.g., L2987 human lung carcinoma or HCT-116 human colon carcinoma)
-
This compound formulated for oral administration
-
Vehicle control for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) at various doses (e.g., 12.5-180 mg/kg) once or twice daily for a specified duration (e.g., 14 days).[2][4] The control group receives the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating a VEGFR-2 inhibitor like this compound.
Preclinical Efficacy and Pharmacokinetics
This compound has demonstrated robust anti-tumor activity in preclinical models. In human lung (L2987) and colon (HCT-116) carcinoma xenograft models, oral administration of this compound resulted in significant tumor growth inhibition.[2][4] The compound exhibits a favorable pharmacokinetic profile in multiple species, including rodents and monkeys, with good oral bioavailability.[1][2] Specifically, it has been reported to have 100% oral bioavailability in mice and 52% in monkeys.[2] This favorable profile supports its development as an orally administered anti-cancer agent.
Conclusion
This compound is a potent and selective small molecule inhibitor of VEGFR-2, a key regulator of angiogenesis. Its mechanism of action as an ATP-competitive inhibitor translates to effective inhibition of endothelial cell proliferation and robust anti-tumor efficacy in preclinical models of human cancer. The compound's favorable pharmacokinetic properties, particularly its high oral bioavailability, make it a promising candidate for further development as a targeted therapy for the treatment of solid tumors where angiogenesis plays a critical role. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on anti-angiogenic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial cell proliferation assay in vitro [bio-protocol.org]
- 4. In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Lymphangiogenesis and Angiogenesis in Breast Tumor Xenografts and Lymph Nodes by a Peptide Derived from Transmembrane Protein 45A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
BMS-605541: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action as a VEGFR-2 Inhibitor
Disclaimer: Despite a comprehensive search, the full text of the primary publication detailing the quantitative structure-activity relationship (SAR) of BMS-605541 and its analogs, "Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2" by Borzilleri et al., was not accessible. Therefore, a detailed quantitative SAR table as initially requested cannot be provided. This guide will instead focus on the known properties of this compound, a qualitative discussion of the structure-activity relationships of the broader class of aminothiazole-based kinase inhibitors, detailed experimental protocols for relevant assays, and visualizations of its mechanism of action.
Introduction to this compound
This compound is a potent and selective, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Developed by Bristol-Myers Squibb, it has demonstrated significant anti-tumor properties in preclinical models of human lung and colon cancer.[1] The compound, with the chemical formula C19H17F2N5OS and a molecular weight of 401.43, is an ATP-competitive inhibitor of VEGFR-2 with a reported IC50 of 23 nM and a Ki of 49 nM.[1][4] It exhibits over 10-fold selectivity for VEGFR-2 over VEGFR-1.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2. In normal physiology, the binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability—all critical processes for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.
By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades and suppressing tumor-associated angiogenesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Author Guidelines [researcher-resources.acs.org]
- 3. Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BMS-605541 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound disrupts the signaling cascade responsible for the proliferation, survival, and migration of endothelial cells, thereby inhibiting the formation of new blood vessels essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies. The information is intended to support researchers and drug development professionals in evaluating and potentially utilizing this compound in cancer research.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in solid tumor development, providing tumors with the necessary nutrients and oxygen for growth and a route for metastatic dissemination.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of this process, with VEGFR-2 (also known as KDR or Flk-1) being its primary signal-transducing receptor on endothelial cells.[1][2] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, survival, migration, and vascular permeability.[2][3]
Given its crucial role in tumor angiogenesis, VEGFR-2 has become a major target for anti-cancer drug development.[4] this compound was developed by Bristol-Myers Squibb as a potent and selective small molecule inhibitor of VEGFR-2 kinase activity.[5] Its ability to be administered orally enhances its potential as a therapeutic agent.[5] This guide summarizes the key technical data and methodologies associated with the preclinical investigation of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[5] By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, thereby blocking its activation and subsequent downstream signaling.
Signaling Pathway
The inhibition of VEGFR-2 by this compound effectively blocks the pro-angiogenic signals mediated by VEGF. The diagram below illustrates the VEGFR-2 signaling pathway and the point of intervention by this compound.
Quantitative Data
In Vitro Kinase and Cell-Based Activity
This compound demonstrates high potency and selectivity for VEGFR-2 in various in vitro assays. The following table summarizes the key inhibitory concentrations.
| Target/Cell Line | Assay Type | IC50 / Ki | Reference |
| VEGFR-2 | Kinase Assay | IC50: 23 nM | [5] |
| VEGFR-2 | Kinase Assay | Ki: 49 nM | [6] |
| Flk-1 (murine VEGFR-2) | Kinase Assay | IC50: 40 nM | [1][7] |
| VEGFR-1 | Kinase Assay | IC50: 400 nM | [1][7] |
| PDGFR-β | Kinase Assay | IC50: 200 nM | [1][7] |
| HUVEC | Cell Growth (VEGF-stimulated) | IC50: 25 nM | [7] |
HUVEC: Human Umbilical Vein Endothelial Cells PDGFR-β: Platelet-Derived Growth Factor Receptor-beta
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been evaluated in preclinical xenograft models using human tumor cell lines.
| Tumor Model | Host | Treatment | Outcome | Reference |
| L2987 (human lung carcinoma) | Athymic mice | 12.5-180 mg/kg, p.o., once or twice daily for 14 days | Demonstrated antitumor activity | [1] |
| HCT-116 (human colon carcinoma) | Athymic mice | 12.5-180 mg/kg, p.o., once or twice daily for 14 days | Demonstrated antitumor activity | [1] |
| Human Lung Carcinoma | Xenograft | Not specified | Robust in vivo efficacy | [5] |
| Human Colon Carcinoma | Xenograft | Not specified | Robust in vivo efficacy | [5] |
p.o.: per os (oral administration)
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties in preclinical species, supporting its development as an orally administered agent.
| Species | Parameter | Value | Reference |
| Mice | Oral Bioavailability | 100% | [1] |
| Monkeys | Oral Bioavailability | 52% | [1] |
| Rodents | General Profile | Orally bioavailable | [5] |
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical procedure for assessing the inhibitory activity of a compound like this compound against VEGFR-2 kinase.
Detailed Steps:
-
Preparation of Reagents : All reagents, including kinase buffer, ATP, substrate (e.g., Poly-Glu,Tyr 4:1), and recombinant human VEGFR-2 kinase domain, are thawed and prepared according to the manufacturer's instructions. A 1x kinase buffer is prepared from a 5x stock.
-
Master Mix Preparation : A master mix containing the kinase buffer, ATP, and substrate is prepared.
-
Plate Setup : The master mix is dispensed into the wells of a 96-well plate. Serial dilutions of this compound are then added to the appropriate wells. Control wells receive a vehicle solution (e.g., DMSO).
-
Reaction Initiation : The enzymatic reaction is initiated by adding the diluted VEGFR-2 kinase to each well. "Blank" wells receive kinase buffer without the enzyme.
-
Incubation : The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Signal Detection : A detection reagent, such as Kinase-Glo™ MAX, is added to each well. This reagent measures the amount of ATP remaining in the well; a lower ATP level indicates higher kinase activity.
-
Data Analysis : The luminescence is measured using a microplate reader. The "Blank" values are subtracted from all other readings, and the percentage of inhibition is calculated relative to the "Positive Control" (enzyme with vehicle). The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.[8]
Cell Proliferation Assay (General Protocol)
This protocol describes a common method to evaluate the effect of this compound on the proliferation of endothelial cells, such as HUVECs.
Materials:
-
HUVECs
-
Appropriate cell culture medium
-
VEGF
-
This compound
-
A cell viability reagent (e.g., MTT, WST-8, or a luminescent ATP-based assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding : HUVECs are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment : The culture medium is replaced with a fresh medium containing various concentrations of this compound. Control wells receive the vehicle.
-
Stimulation : Cells are stimulated with a predetermined concentration of VEGF to induce proliferation.
-
Incubation : The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Measurement : A cell viability reagent is added to each well according to the manufacturer's protocol. The absorbance or luminescence is then measured using a plate reader.
-
Data Analysis : The results are expressed as a percentage of the viability of the VEGF-stimulated control cells. The IC50 value is calculated from the dose-response curve.
Human Tumor Xenograft Study (General Protocol)
This protocol provides a standard operating procedure for evaluating the in vivo antitumor efficacy of this compound.
Detailed Steps:
-
Animal Model : Immunocompromised mice (e.g., athymic nude or NSG mice) are used as hosts for the human tumor xenografts.
-
Tumor Implantation : A suspension of human tumor cells (e.g., L2987 or HCT-116) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring : Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., Volume = (length x width²) / 2).
-
Randomization : Once the tumors reach a specified average size, the mice are randomized into treatment and control groups.
-
Drug Administration : this compound is administered orally (p.o.) to the treatment group at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment : Tumor volumes and body weights are measured throughout the study. A significant reduction in tumor growth in the treated group compared to the control group indicates efficacy. Body weight loss can be an indicator of toxicity.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 with demonstrated preclinical antitumor activity. Its favorable oral bioavailability and efficacy in human tumor xenograft models make it a valuable tool for cancer research and a potential candidate for further therapeutic development. This technical guide provides the core data and methodologies to aid researchers in their investigation of this and similar anti-angiogenic agents. The detailed protocols offer a foundation for designing and executing experiments to further elucidate the role of VEGFR-2 inhibition in various cancer models.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Regulation of VEGFR2 and AKT Signaling by Musashi-2 in Lung Cancer [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Patient-Derived Xenograft Core Standard Operating Procedures | BCM [bcm.edu]
- 10. cdn.bcm.edu [cdn.bcm.edu]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
BMS-605541: A Technical Guide for the Study of Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. This document provides an in-depth technical guide on the utilization of this compound as a tool for studying tumor angiogenesis, compiling essential data and methodologies for researchers in oncology and drug development.
Core Mechanism of Action
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding site of the VEGFR-2 tyrosine kinase. This inhibition blocks the downstream signaling cascade initiated by VEGF, leading to the suppression of endothelial cell proliferation, migration, and survival, which are critical processes in the formation of new blood vessels that supply tumors.
Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Target/Assay | IC50 | Ki | Notes |
| VEGFR-2 Kinase | 23 nM | 49 nM | Selective inhibition of VEGFR-2. |
| HUVEC Proliferation | 25 nM | - | Inhibition of VEGF-induced proliferation. |
| VEGFR-1 Kinase | 400 nM | - | Demonstrates selectivity over VEGFR-1. |
| PDGFR-β Kinase | 200 nM | - | Also shows activity against PDGFR-β. |
| Flk-1 | 40 nM | - | Flk-1 is the murine homolog of human VEGFR-2. |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Dosing | Outcome |
| L2987 (Human Lung Carcinoma Xenograft) | 12.5 - 180 mg/kg, p.o., qd or bid for 14 days | Significant anti-tumor activity observed. |
| HCT-116 (Human Colon Carcinoma Xenograft) | 12.5 - 180 mg/kg, p.o., qd or bid for 14 days | Robust in vivo efficacy demonstrated. |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (%) |
| Mouse | 100% |
| Monkey | 52% |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
VEGFR-2 Kinase Activity Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of this compound against VEGFR-2.
Caption: Workflow for a VEGFR-2 kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare solutions of recombinant human VEGFR-2 kinase domain, ATP, and a suitable substrate (e.g., poly(Glu,Tyr)4:1).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add this compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
HUVEC Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium (EGM-2) at 37°C in a humidified 5% CO2 incubator.
-
Use cells at a low passage number (e.g., passages 3-6) for experiments.
-
-
Assay Procedure:
-
Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Starve the cells in a basal medium (e.g., EBM-2 with 0.5% FBS) for 4-6 hours.
-
Treat the cells with various concentrations of this compound or vehicle control in the presence of a pro-angiogenic stimulus, typically VEGF (e.g., 20 ng/mL).
-
Incubate the plates for 48-72 hours.
-
-
Proliferation Measurement:
-
Assess cell proliferation using a suitable method, such as the MTT assay, BrdU incorporation, or direct cell counting.
-
For the MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan crystals with DMSO. Measure the absorbance at 570 nm.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Workflow for an in vivo tumor xenograft study.
Methodology:
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Harvest tumor cells (e.g., HCT-116 or L2987) from culture and resuspend them in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound for oral administration (e.g., in 0.5% methylcellulose).
-
Administer this compound or the vehicle control to the respective groups daily or twice daily via oral gavage.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions and body weight 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of tumor angiogenesis. Its high selectivity for VEGFR-2 and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical cancer research. Researchers should always adhere to institutional guidelines and best practices for all experimental procedures.
Preclinical Profile of BMS-605541: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
BMS-605541 is a potent and selective, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Developed by Bristol-Myers Squibb, this aminothiazole-based compound demonstrates competitive inhibition at the ATP-binding site of the VEGFR-2 kinase. Preclinical studies have highlighted its anti-angiogenic and antitumor properties, positioning it as a significant compound in cancer research.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Potency and Selectivity
| Target/Assay | Parameter | Value (nM) |
| VEGFR-2 | IC50 | 23[1] |
| VEGFR-2 | Ki | 49[1][2][3][4] |
| Flk-1 (VEGFR-2) | IC50 | 40[1] |
| HUVEC Growth (VEGF-induced) | IC50 | 25[1] |
| VEGFR-1 | IC50 | 400[1] |
| PDGFR-β | IC50 | 200[1] |
Table 2: Pharmacokinetic Profile
| Species | Parameter | Value |
| Mice | Oral Bioavailability | 100%[1] |
| Monkeys | Oral Bioavailability | 52%[1] |
| Multiple Species | General Characteristics | Favorable properties including a moderate steady-state volume of distribution, low systemic clearance, and favorable half-life and mean residence times have been reported.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound, as an ATP-competitive inhibitor, blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.
Experimental Protocols
The following are representative protocols for the key preclinical experiments involving this compound, based on standard methodologies in the field.
VEGFR-2 Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against the VEGFR-2 kinase.
-
Methodology:
-
A recombinant human VEGFR-2 catalytic domain is used as the enzyme source.
-
A synthetic polypeptide substrate, such as Poly(Glu, Tyr) 4:1, is used.
-
The assay is typically performed in a 96- or 384-well plate format.
-
This compound is serially diluted in DMSO and added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C), the reaction is stopped.
-
The amount of ATP remaining is quantified using a luciferase-based system (e.g., Kinase-Glo®), where light output is inversely proportional to kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
HUVEC Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
-
Methodology:
-
HUVECs are seeded in 96-well plates in a low-serum medium and allowed to attach overnight.
-
The cells are then treated with serial dilutions of this compound in the presence of a stimulating concentration of VEGF (e.g., 10-50 ng/mL).
-
Control wells include cells with no treatment, cells with VEGF alone, and cells with this compound alone.
-
After an incubation period of 48-72 hours, cell proliferation is assessed using a metabolic assay such as MTT or a DNA synthesis assay using BrdU incorporation.
-
For the MTT assay, the tetrazolium dye is added to the wells and incubated to allow for its conversion to formazan by metabolically active cells. The formazan is then solubilized, and the absorbance is read on a plate reader.
-
IC50 values are determined from the dose-response curve.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of orally administered this compound in a living organism.
-
Methodology:
-
Female athymic nude or SCID mice are used.
-
Human tumor cells, such as HCT-116 (colon carcinoma) or L2987 (lung carcinoma), are implanted subcutaneously into the flank of the mice (e.g., 1 x 107 cells per mouse, often in a Matrigel suspension).
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm3).
-
Mice are then randomized into vehicle control and treatment groups.
-
This compound is formulated for oral gavage and administered daily or twice daily at various dose levels (e.g., 12.5-180 mg/kg) for a specified period (e.g., 14 days).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, the antitumor effect is typically expressed as the percentage of tumor growth inhibition (%TGI) or the ratio of the mean tumor volume of the treated group to the control group (%T/C).
-
Preclinical Development Workflow
The preclinical evaluation of a kinase inhibitor like this compound typically follows a structured workflow to assess its potential as a therapeutic agent.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound | VEGFR | TargetMol [targetmol.com]
Methodological & Application
BMS-605541: Application Notes and Protocols for In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][2][3] As a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones, VEGFR-2 is a critical target in cancer research and other diseases characterized by pathological angiogenesis.[1][4] this compound acts as an ATP-competitive inhibitor, effectively blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation. These application notes provide detailed protocols for assessing the anti-angiogenic activity of this compound in vitro.
Data Presentation
The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key potency data.
Table 1: Enzymatic Inhibition of VEGFR-2 by this compound
| Target | Assay Type | Parameter | Value (nM) |
| VEGFR-2 | Kinase Assay | IC50 | 23[3] |
| VEGFR-2 | Kinase Assay | Ki | 49[2] |
| Flk-1 (VEGFR-2) | Kinase Assay | IC50 | 40[3] |
| VEGFR-1 | Kinase Assay | IC50 | 400[3] |
| PDGFR-β | Kinase Assay | IC50 | 200[3] |
Table 2: Cellular Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Stimulation | Parameter | Value (nM) |
| Proliferation | HUVEC | VEGF | IC50 | 25[1][3] |
Signaling Pathway
This compound targets the VEGF signaling pathway, which is crucial for angiogenesis. The following diagram illustrates the mechanism of action.
Caption: Mechanism of this compound inhibition of the VEGF signaling pathway.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Workflow:
Caption: Experimental workflow for the endothelial cell tube formation assay.
Protocol:
-
Preparation of Basement Membrane Matrix:
-
Thaw Basement Membrane Extract (BME), such as Matrigel®, on ice at 4°C overnight.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
Using pre-chilled tips, add 50 µL of BME to each well of the pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium until they reach 70-90% confluency.
-
Harvest the cells and resuspend them in basal medium containing a low percentage of serum (e.g., 0.5-2% FBS).
-
Prepare serial dilutions of this compound in the same low-serum medium. Also, prepare a vehicle control (e.g., DMSO) and a positive control with a known angiogenesis inhibitor.
-
Add a pro-angiogenic stimulus, such as VEGF (e.g., 20 ng/mL), to the cell suspension.
-
Add 100 µL of the cell suspension (typically 1-2 x 104 cells) to each BME-coated well.
-
Add the different concentrations of this compound or controls to the respective wells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
For visualization and quantification, cells can be stained with a fluorescent dye like Calcein AM.
-
-
Quantification:
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Parameters to measure include total tube length, number of junctions, and number of loops.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.
-
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells, a key step in angiogenesis.
Workflow:
Caption: Experimental workflow for the endothelial cell proliferation assay.
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in their complete growth medium.
-
Allow the cells to adhere and grow overnight at 37°C.
-
-
Cell Treatment:
-
The next day, replace the medium with a low-serum basal medium and incubate for 4-6 hours to synchronize the cells.
-
Prepare serial dilutions of this compound and controls in low-serum medium containing a pro-angiogenic stimulus (e.g., VEGF).
-
Add the treatment solutions to the respective wells.
-
-
Incubation and Proliferation Assessment:
-
Incubate the plate for 48-72 hours at 37°C.
-
Assess cell proliferation using a standard method such as the MTT assay or a BrdU incorporation assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Determine the IC50 value by non-linear regression analysis.
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells.
Workflow:
Caption: Experimental workflow for the endothelial cell migration assay.
Protocol:
-
Assay Setup:
-
Use Transwell inserts with a porous membrane (e.g., 8 µm pore size) placed in a 24-well plate.
-
Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber of the wells.
-
In the upper chamber, add serum-free medium as a negative control.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend HUVECs in serum-free medium.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Seed the treated cells (e.g., 5 x 104 cells) into the upper chamber of the Transwell inserts.
-
-
Incubation and Cell Staining:
-
Incubate the plate at 37°C for 4-24 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
-
Quantification:
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value for the inhibition of cell migration.
-
References
Application Notes and Protocols for BMS-605541 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity.[1][2] By competitively binding to the ATP-binding site of VEGFR-2, this compound effectively blocks the downstream signaling pathways that are crucial for angiogenesis, tumor growth, and metastasis.[1] These application notes provide detailed information and protocols for utilizing this compound in various cell culture experiments to study its anti-angiogenic and anti-tumor properties.
Mechanism of Action
This compound specifically targets VEGFR-2, a key receptor tyrosine kinase involved in the signal transduction cascade initiated by VEGF. Inhibition of VEGFR-2 phosphorylation prevents the activation of multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt-mTOR pathways. The disruption of these pathways leads to the inhibition of endothelial cell proliferation, migration, and survival, which are critical processes in angiogenesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (VEGFR-2) | 23 nM | Enzyme Assay | [2] |
| Ki (VEGFR-2) | 49 nM | Enzyme Assay | [1] |
| IC50 (Flk-1/KDR) | 40 nM | Enzyme Assay | [2] |
| IC50 (VEGFR-1/Flt-1) | 400 nM | Enzyme Assay | [2] |
| IC50 (PDGFR-β) | 200 nM | Enzyme Assay | [2] |
Signaling Pathway
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound. The suggested concentration ranges are based on the known IC50 values and data from related compounds and should be optimized for your specific cell line and experimental conditions.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of endothelial cells (e.g., HUVECs) or cancer cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cell line (e.g., HUVEC, A549, HT-29)
-
Complete culture medium
-
Serum-free medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. A suggested starting concentration range is 0.01 µM to 10 µM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
96-well cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell basal medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a pro-angiogenic factor like VEGF (e.g., 10-50 ng/mL).
-
Cell Seeding: Seed the HUVEC suspension onto the solidified gel at a density of 10,000-20,000 cells/well.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.
-
Imaging and Analysis: Observe and photograph the formation of tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cells, a key process in both angiogenesis and metastasis.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cell line (e.g., A549 lung cancer cells)
-
Complete culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing different concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol determines the ability of this compound to induce apoptosis in cancer cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell line (e.g., HT-29 colon cancer cells)
-
Complete culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 1 µM to 25 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
Experimental Workflow
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR-2 signaling in angiogenesis and cancer. The provided protocols offer a framework for conducting key in vitro experiments to characterize its biological activity. It is crucial to optimize the experimental conditions, including cell type, seeding density, and compound concentration, to obtain reliable and reproducible results. Careful data analysis will provide insights into the therapeutic potential of this compound.
References
Application Notes and Protocols for Oral Gavage of BMS-605541 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][2] It has demonstrated oral bioavailability in rodents and anti-tumor properties in human lung and colon tumor xenograft models, making it a valuable tool for in vivo cancer research.[1][2] This document provides a detailed protocol for the preparation and oral gavage administration of this compound in mice, along with relevant data on its pharmacokinetics and pharmacodynamics.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 401.43 g/mol | [1] |
| Formula | C₁₉H₁₇F₂N₅OS | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Oral Bioavailability (Mice) | 100% | |
| Target | VEGFR-2 (IC₅₀ = 23 nM, Kᵢ = 49 nM) | [1] |
| Selectivity | >10-fold selective for VEGFR-2 over VEGFR-1 | [1] |
Table 2: Dosing Regimen for this compound in Mouse Xenograft Models
| Tumor Model | Dosing Range | Administration Route | Dosing Frequency | Duration | Reference |
| L2987 (Human Lung Carcinoma) | 12.5 - 180 mg/kg | Oral (gavage) | Once or twice daily | 14 days | |
| HCT-116 (Human Colon Carcinoma) | 12.5 - 180 mg/kg | Oral (gavage) | Once or twice daily | 14 days |
Experimental Protocols
1. Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
This protocol describes the preparation of a vehicle formulation suitable for poorly water-soluble compounds like this compound. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the total volume needed for the study.
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated amount of this compound powder. Add the required volume of DMSO to achieve a 10% final concentration. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Add PEG300: To the this compound/DMSO solution, add the calculated volume of PEG300 to reach a 40% final concentration. Vortex until the solution is homogeneous.
-
Add Tween 80: Add the calculated volume of Tween 80 to achieve a 5% final concentration. Vortex thoroughly to ensure proper mixing.
-
Add Saline: Slowly add the sterile saline to the mixture to reach the final desired volume (45% of the total volume). Vortex thoroughly to create a stable and uniform suspension or solution.
-
Storage: Store the formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh on the day of dosing. Before each use, vortex the solution to ensure homogeneity.
2. Oral Gavage Protocol in Mice
Materials:
-
Mouse oral gavage needles (20-22 gauge, 1.5-2 inches long with a rounded tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
70% ethanol for disinfection
-
Prepared this compound formulation
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to determine the correct dosing volume. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Properly restrain the mouse by the scruff of the neck to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
-
Gavage Needle Measurement:
-
Before the first gavage, measure the appropriate length for the gavage needle for each mouse. This is done by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's incisors to ensure consistent and safe insertion depth.
-
-
Administration:
-
Fill a syringe with the calculated volume of the this compound formulation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.
-
The mouse should swallow the needle as it enters the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force the needle. Withdraw and re-insert.
-
Once the needle is inserted to the pre-measured depth, slowly and steadily depress the syringe plunger to deliver the formulation.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes after the procedure.
-
Continue to monitor the animals according to the experimental protocol.
-
Mandatory Visualization
Caption: Experimental workflow for this compound oral gavage in mice.
References
- 1. BMS 605541 | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-605541 in HCT-116 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of BMS-605541, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), in preclinical studies involving HCT-116 human colorectal carcinoma xenografts. These guidelines are intended to assist in the design and execution of experiments to evaluate the anti-tumor efficacy and mechanism of action of this compound.
Note on L2987: Initial searches for "L2987" in the context of this topic did not yield a direct connection to HCT-116 or this compound. Further investigation revealed that L2987 is a human lung adenocarcinoma cell line developed by Bristol-Myers Squibb.[1] The relevance of this cell line to the current topic of this compound and HCT-116 xenografts is not immediately apparent from publicly available information. This document will therefore focus on the well-established HCT-116 model in the context of VEGFR-2 inhibition by this compound.
This compound: A Selective VEGFR-2 Inhibitor
This compound is an ATP-competitive inhibitor of VEGFR-2 kinase activity with a reported Ki of 49 nM.[2][3] It demonstrates high selectivity for VEGFR-2 over other kinases, making it a valuable tool for studying the role of this specific signaling pathway in tumor angiogenesis and proliferation.[4] Studies have shown its efficacy in various tumor xenograft models, including those for colon carcinoma.[3][4]
HCT-116 Xenograft Model in Colorectal Cancer Research
The HCT-116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research.[5] When implanted into immunocompromised mice, HCT-116 cells form solid tumors that are well-vascularized, making them a suitable model for studying the effects of anti-angiogenic agents like VEGFR-2 inhibitors.[6][7]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of VEGFR-2 Inhibition in HCT-116 Models
| Parameter | Value | Cell Line | Reference |
| In Vitro IC₅₀ | 23 nM (for this compound against VEGFR-2) | N/A | [4] |
| In Vivo ED₅₀ | 20-28 mg/kg (for GW654652) | HCT-116 | [8] |
Note: ED₅₀ (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximum response or effect.
Experimental Protocols
Protocol 1: HCT-116 Cell Culture
-
Cell Line: HCT-116 (ATCC® CCL-247™).
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Protocol 2: HCT-116 Subcutaneous Xenograft Model Establishment
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Preparation: Harvest HCT-116 cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free media or PBS at a concentration of 1 x 10⁷ cells/100 µL.[9] To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[9]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
Treatment Initiation: Begin treatment when tumors reach a mean volume of 100-150 mm³.[9]
Protocol 3: this compound Administration in HCT-116 Xenograft Model
-
Drug Preparation: this compound is soluble in DMSO.[4] For in vivo studies, a suitable vehicle such as a mixture of PEG300, Tween 80, and saline is typically used. The final concentration of DMSO should be minimized to avoid toxicity.
-
Dosing: Based on preclinical studies of similar compounds, a starting dose in the range of 10-100 mg/kg, administered orally once daily, can be considered.[8] Dose-response studies are recommended to determine the optimal dose.
-
Treatment Groups:
-
Vehicle Control
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., another known VEGFR-2 inhibitor)
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Calculate Tumor Growth Inhibition (TGI).
-
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway in Colorectal Cancer
VEGF-A binding to VEGFR-2 on endothelial cells is a critical step in angiogenesis. In some colorectal cancer cells, VEGFR-2 is also expressed on the tumor cells themselves, where it can promote proliferation and survival.[10][11] this compound inhibits the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for HCT-116 Xenograft Study
The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound using the HCT-116 xenograft model.
Caption: Workflow for an in vivo efficacy study of this compound in an HCT-116 xenograft model.
References
- 1. Cellosaurus cell line L2987 (CVCL_H586) [cellosaurus.org]
- 2. This compound | VEGFR | TargetMol [targetmol.com]
- 3. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS 605541 | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. mdpi.com [mdpi.com]
- 8. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. VEGFR2 Signaling Prevents Colorectal Cancer Cell Senescence to Promote Tumorigenesis in Mice With Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VEGF receptor signaling links inflammation and tumorigenesis in colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring VEGFR-2 Phosphorylation Following BMS-605541 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Upon binding its ligand, VEGF, the receptor undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][2][3] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of many cancers, making it a critical target for anti-angiogenic therapies.[4][5]
BMS-605541 is a potent and selective, orally active inhibitor of VEGFR-2 kinase.[5][6] It acts as an ATP-competitive inhibitor, effectively blocking the receptor's kinase activity and subsequent phosphorylation.[7][8] This application note provides detailed protocols for measuring the inhibitory effect of this compound on VEGFR-2 phosphorylation in a cellular context, utilizing common laboratory techniques such as Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action: this compound Inhibition of VEGFR-2 Signaling
This compound selectively targets the ATP-binding pocket of the VEGFR-2 kinase domain. By competing with ATP, it prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for angiogenesis.
Caption: this compound competitively inhibits ATP binding to VEGFR-2, blocking phosphorylation.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from experiments measuring VEGFR-2 phosphorylation.
Table 1: Dose-Response of this compound on VEGFR-2 Phosphorylation
| This compound Conc. (nM) | p-VEGFR-2 (Tyr1175) Signal (Arbitrary Units) | Total VEGFR-2 Signal (Arbitrary Units) | Normalized p-VEGFR-2/Total VEGFR-2 Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 | ||
| 1 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| 500 |
IC50 Value: [Calculated value] nM
Table 2: Time-Course of VEGFR-2 Phosphorylation Inhibition by this compound
| Time after VEGF Stimulation (min) | p-VEGFR-2 Signal (Vehicle Control) | p-VEGFR-2 Signal (+ this compound) | % Inhibition |
| 0 | |||
| 2 | |||
| 5 | |||
| 10 | |||
| 30 | |||
| 60 |
Experimental Protocols
Two primary methods for quantifying VEGFR-2 phosphorylation are provided: Western Blotting for a semi-quantitative analysis and Sandwich ELISA for a more quantitative approach. Human Umbilical Vein Endothelial Cells (HUVECs) are a recommended and widely used cell line for these assays.[1][4][9]
General Experimental Workflow
Caption: General workflow for measuring VEGFR-2 phosphorylation after inhibitor treatment.
Protocol 1: Western Blotting
This method allows for the visualization of both phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2, providing a ratiometric, semi-quantitative assessment of inhibition.
Materials:
-
HUVECs or other suitable endothelial cells
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)[10]
-
Recombinant Human VEGF
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (3-8% Tris-Acetate is suitable)
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary Antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to 80-90% confluency.
-
Serum-starve the cells overnight in a basal medium to reduce background receptor activation.[13]
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulate cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C. Phosphorylation is often transient, peaking early after stimulation.[1][4]
-
-
Cell Lysis:
-
Immediately place plates on ice and wash twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 25-50 µg) per lane onto an SDS-PAGE gel.[11]
-
Perform electrophoresis and transfer proteins to a nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against p-VEGFR-2 overnight at 4°C.
-
Wash the membrane (e.g., 3 x 10 minutes in TBS-T).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply ECL substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total VEGFR-2 and a loading control like GAPDH.
-
Protocol 2: Sandwich ELISA
This method provides a more quantitative measure of p-VEGFR-2 levels and is often available in a convenient kit format.
Materials:
-
Commercially available PathScan® Phospho-VEGFR-2 (e.g., Tyr1175 or Tyr996) Sandwich ELISA Kit.[2][14] These kits typically include:
-
Pre-coated 96-well microplate (with anti-total VEGFR-2 capture antibody)
-
Detection antibody (e.g., anti-phospho-VEGFR-2)
-
HRP-conjugated secondary antibody
-
TMB Substrate and Stop Solution
-
Wash Buffer and Assay Diluent
-
-
Cell lysate samples (prepared as in the Western Blot protocol)
-
Microplate reader capable of measuring absorbance at 450 nm.[14]
Procedure (based on a typical kit protocol): [2][14]
-
Prepare Reagents and Samples:
-
Prepare cell lysates as described in the Western Blot protocol (steps 1-3).
-
Dilute cell lysates to an appropriate concentration in the provided Assay Diluent.
-
Bring all kit reagents to room temperature.
-
-
Assay Procedure:
-
Add 100 µL of diluted cell lysate or control samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2-2.5 hours at room temperature or overnight at 4°C.[14]
-
Aspirate and wash the wells several times with Wash Buffer.
-
Add 100 µL of the prepared detection antibody to each well.
-
Incubate for 1 hour at room temperature.[14]
-
Aspirate and wash the wells.
-
Add 100 µL of the prepared HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.[14]
-
Aspirate and wash the wells.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Immediately read the absorbance at 450 nm on a microplate reader.
-
The magnitude of the absorbance is proportional to the quantity of phosphorylated VEGFR-2.[2]
-
Conclusion
The protocols outlined provide robust methods for assessing the inhibitory activity of this compound on VEGFR-2 phosphorylation. By employing these techniques, researchers can effectively quantify the potency and mechanism of action of this and other VEGFR-2 inhibitors, facilitating critical steps in the drug discovery and development process. Proper controls, including vehicle-treated and non-VEGF-stimulated cells, are essential for accurate data interpretation.
References
- 1. PathScan® Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Antibody Pair | Cell Signaling Technology [cellsignal.com]
- 2. PathScan® RP Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 3. Phosphorylation of Akt and ERK1/2 Is Required for VEGF-A/VEGFR2-Induced Proliferation and Migration of Lymphatic Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS 605541 | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 8. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. This compound | VEGFR | TargetMol [targetmol.com]
- 11. static.abclonal.com [static.abclonal.com]
- 12. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.cn]
- 13. researchgate.net [researchgate.net]
- 14. raybiotech.com [raybiotech.com]
Application Notes and Protocols for BMS-605541 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] By targeting the ATP-binding site of VEGFR-2, this compound effectively blocks the signaling cascade responsible for the proliferation and migration of endothelial cells, which are crucial for tumor neovascularization. Preclinical studies have demonstrated its anti-tumor efficacy in various animal models, particularly in human tumor xenografts.[1] These application notes provide a comprehensive overview of the administration of this compound in animal models, including detailed experimental protocols, pharmacokinetic data, and efficacy studies.
Mechanism of Action: VEGFR-2 Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway. The binding of VEGF-A to its receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a downstream signaling cascade involving key pathways such as the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, survival, and vascular permeability. This compound acts as an ATP-competitive inhibitor, preventing the autophosphorylation of VEGFR-2 and thereby blocking these downstream effects.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of BMS-605541 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-605541 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound has demonstrated anti-tumor properties in preclinical models, making its pharmacokinetic (PK) profile a critical area of study for further development. These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic analyses of this compound in a murine model.
While specific quantitative pharmacokinetic data for this compound in mice is not extensively available in the public domain, this document outlines the established methodologies and best practices for researchers to generate and analyze this crucial data. The provided tables serve as templates for the summarization of experimentally derived data.
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
The following tables are designed for the clear and structured presentation of quantitative pharmacokinetic data obtained from in vivo studies in mice. Researchers should populate these tables with their experimental findings.
Table 1: Single-Dose Intravenous (IV) Administration of this compound in Mice
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | User-defined |
| C₀ (Initial Concentration) | ng/mL | User-defined |
| AUC₀₋t (Area Under the Curve) | ng·h/mL | User-defined |
| AUC₀₋inf (AUC extrapolated to infinity) | ng·h/mL | User-defined |
| t₁/₂ (Half-life) | h | User-defined |
| CL (Clearance) | mL/h/kg | User-defined |
| Vd (Volume of Distribution) | L/kg | User-defined |
Table 2: Single-Dose Oral (PO) Administration of this compound in Mice
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | User-defined |
| Cmax (Maximum Concentration) | ng/mL | User-defined |
| Tmax (Time to Cmax) | h | User-defined |
| AUC₀₋t (Area Under the Curve) | ng·h/mL | User-defined |
| AUC₀₋inf (AUC extrapolated to infinity) | ng·h/mL | User-defined |
| t₁/₂ (Half-life) | h | User-defined |
| F (%) (Oral Bioavailability) | % | User-defined |
Signaling Pathway and Experimental Workflow
VEGFR-2 Signaling Pathway Inhibition by this compound
Caption: Mechanism of this compound action on the VEGFR-2 signaling pathway.
Experimental Workflow for Pharmacokinetic Analysis of this compound in Mice
Caption: Workflow for a typical pharmacokinetic study of this compound in mice.
Experimental Protocols
1. Animal Husbandry and Acclimation
-
Species: CD-1 or C57BL/6 mice are commonly used for pharmacokinetic studies.
-
Health Status: Use healthy, adult mice (6-8 weeks old).
-
Acclimation: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the guidelines for the care and use of laboratory animals.
2. Formulation and Dosing of this compound
-
Formulation for Oral (PO) Administration:
-
Prepare a vehicle solution appropriate for oral gavage (e.g., 0.5% methylcellulose in sterile water).
-
Accurately weigh the required amount of this compound powder.
-
Suspend or dissolve the compound in the vehicle to the desired final concentration. Sonication may be required to achieve a uniform suspension.
-
Administer the formulation to fasted mice (overnight fast with free access to water) via oral gavage using a suitable gavage needle. The dosing volume should not exceed 10 mL/kg.
-
-
Formulation for Intravenous (IV) Administration:
-
Prepare a sterile, isotonic vehicle suitable for intravenous injection (e.g., saline, 5% dextrose in water).
-
Dissolve this compound in the vehicle to the desired final concentration. The use of a co-solvent such as DMSO or PEG400 may be necessary, but the final concentration of the co-solvent should be minimized and tested for tolerability.
-
Administer the formulation via the tail vein. The injection volume should be approximately 5 mL/kg.
-
3. Blood Sampling
-
Method: Serial blood samples can be collected from each mouse at predetermined time points. Common methods include tail vein or saphenous vein sampling.
-
Time Points:
-
IV Administration: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Collection:
-
Collect approximately 50-100 µL of blood at each time point into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Keep the samples on ice until processing.
-
The total blood volume collected should not exceed the recommended limit for the mouse's body weight.
-
4. Plasma Processing and Storage
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
5. Bioanalytical Method: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantifying small molecules like this compound in biological matrices.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small aliquot of plasma (e.g., 25 µL).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for this type of compound.
-
Detection: Use Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank mouse plasma.
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Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.
-
6. Pharmacokinetic Data Analysis
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
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For IV data, calculate C₀, AUC, t₁/₂, clearance (CL), and volume of distribution (Vd).
-
For PO data, determine Cmax and Tmax directly from the concentration-time profile, and calculate AUC and t₁/₂.
-
Calculate oral bioavailability (F%) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Troubleshooting & Optimization
BMS-605541 Technical Support Center: Addressing Aqueous Solubility Challenges
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for handling BMS-605541, particularly concerning its limited solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is readily soluble in DMSO at high concentrations.[1][2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits high solubility in DMSO. Its solubility in aqueous solutions like water or ethanol is very low, often cited as insoluble.[3] Quantitative data from various suppliers is summarized in the table below.
Data Presentation: this compound Solubility
| Solvent | Concentration (Molar) | Concentration (Weight/Volume) | Source(s) |
| DMSO | ~90-100 mM | ~36.1 mg/mL | [1] |
| Water | Insoluble | <1 mg/mL | [3] |
| Ethanol | Insoluble | <1 mg/mL | [3] |
Note: The batch-specific molecular weight may affect the exact volume of solvent required to achieve a specific molar concentration.[2]
Q3: My this compound compound precipitates when I dilute my DMSO stock into aqueous cell culture medium or buffer. What steps can I take to prevent this?
A3: This is a common issue due to the low aqueous solubility of this compound. Follow the troubleshooting workflow below. The primary goal is to ensure the final concentration of DMSO is sufficient to maintain solubility without adversely affecting your experimental system.
Q4: What is the maximum final concentration of DMSO recommended for cell-based assays?
A4: The tolerance of cell lines to DMSO varies. As a general guideline, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5% (v/v). However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control (media with the same final DMSO concentration but without the compound) to assess any effects on cell viability, proliferation, or signaling pathways.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Media
Use the following workflow to diagnose and resolve solubility issues when preparing aqueous working solutions from a DMSO stock.
References
Technical Support Center: Enhancing In Vivo Bioavailability of BMS-605541
Welcome to the technical support center for BMS-605541. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of this potent VEGFR-2 inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a consideration?
A1: this compound is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of 23 nM.[1] It has demonstrated anti-tumor properties in human lung and colon tumor xenograft models and is noted as being orally bioavailable in rodents.[1] However, like many kinase inhibitors, it is a poorly soluble compound, which can lead to challenges in achieving consistent and optimal oral absorption.[2][3][4] Factors such as formulation, solubility, and permeability can significantly impact its systemic exposure and, consequently, its therapeutic efficacy in vivo.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. A notable gap in publicly available data is its aqueous solubility and permeability, which are critical factors for oral bioavailability. It is highly soluble in DMSO, a common solvent for in vitro studies, but this does not reflect its solubility in aqueous physiological fluids.[1][5]
| Property | Value | Source |
| Molecular Weight | 401.43 g/mol | [1] |
| Formula | C₁₉H₁₇F₂N₅OS | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Aqueous Solubility | Data not publicly available | |
| Permeability | Data not publicly available |
Q3: What are the primary barriers to achieving high oral bioavailability with compounds like this compound?
A3: For poorly soluble compounds, often categorized as Biopharmaceutical Classification System (BCS) Class II or IV, the primary barriers to oral bioavailability include:
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Low Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility leads to a low concentration gradient across the intestinal membrane, limiting absorption.[2][6]
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Slow Dissolution Rate: Even if a compound is soluble, a slow rate of dissolution can result in the compound passing through the gastrointestinal tract before it can be fully absorbed.
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Low Permeability: The drug must be able to pass through the intestinal epithelium to enter the bloodstream. Poor permeability can be due to molecular size, lipophilicity, or efflux by transporters like P-glycoprotein.[7]
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First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[8]
Troubleshooting Guide: Improving this compound Oral Bioavailability
This guide provides potential solutions to common issues encountered when trying to achieve adequate oral exposure of this compound in preclinical models.
| Problem | Potential Cause | Suggested Solution & Experimental Protocol |
| High variability in plasma concentrations between subjects. | Poor and variable dissolution of the compound in the GI tract. | Micronization: Reduce the particle size of the this compound powder to increase the surface area for dissolution.[6] Protocol: Utilize jet milling or other micronization techniques to reduce the particle size to the 1-10 µm range. Characterize the particle size distribution before and after the process. Prepare a suspension of the micronized powder in an appropriate vehicle for oral gavage. |
| Low overall plasma exposure (low AUC). | Insufficient solubilization of this compound in the dosing vehicle and GI fluids. | Lipid-Based Formulations (e.g., SEDDS): Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to enhance its solubilization in the gut.[8][9] Protocol: Screen various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol P) to identify a combination that can dissolve a high concentration of this compound and forms a stable microemulsion upon dilution with water. A typical starting point could be a formulation of 30% oil, 40% surfactant, and 30% co-solvent. |
| Amorphous Solid Dispersions (ASDs): Create an amorphous solid dispersion of this compound with a polymer to improve its dissolution rate and apparent solubility.[10] Protocol: Dissolve this compound and a polymer (e.g., PVP, HPMC-AS) in a common solvent and then remove the solvent by spray drying or film evaporation. The resulting powder can be suspended in a vehicle for oral administration. | ||
| Evidence of poor absorption despite adequate solubilization in the formulation. | Low intestinal permeability or significant efflux. | Permeation Enhancers: Include a permeation enhancer in the formulation to improve the transport of this compound across the intestinal epithelium. Caution should be exercised as this can also increase the absorption of other substances and may have toxicological implications.In Vitro Permeability Assessment (Caco-2 Assay): To confirm if permeability is a limiting factor, an in vitro Caco-2 permeability assay is recommended.[11][12][13] This will determine the apparent permeability coefficient (Papp) and the efflux ratio.[13][14][15] Protocol: A bidirectional Caco-2 assay should be performed. The transport of this compound is measured in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[14] |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the VEGFR-2 signaling pathway inhibited by this compound and a general workflow for evaluating and improving its oral bioavailability.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the oral bioavailability of this compound.
References
- 1. BMS 605541 | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | VEGFR | TargetMol [targetmol.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharm-int.com [pharm-int.com]
- 11. Utilization of in vitro Caco-2 permeability and liver microsomal half-life screens in discovering BMS-488043, a novel HIV-1 attachment inhibitor with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
potential off-target effects of BMS-605541
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-605541. The information is designed to address specific issues that may arise during experiments and to provide guidance on interpreting results in the context of the compound's known and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its reported potency?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It acts as an ATP-competitive inhibitor of the kinase domain.[1][2]
Q2: I am seeing effects in my experiment that are not consistent with VEGFR-2 inhibition. What are the known off-target activities of this compound?
While this compound is reported to have excellent kinase selectivity, it is known to inhibit other kinases at higher concentrations.[2] The most well-characterized off-target activities are against VEGFR-1 and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[1] Additionally, there is evidence suggesting that this compound may interfere with Fibroblast Growth Factor 1 (FGF1)-mediated signaling, although the direct mechanism has not been fully elucidated.[2]
Q3: My cells express both VEGFR-2 and PDGFR-β. How can I distinguish between the on-target and off-target effects?
To dissect the effects of this compound in a system with multiple sensitive kinases, a dose-response experiment is crucial. Since this compound is significantly more potent against VEGFR-2 than PDGFR-β, you should observe VEGFR-2-related phenotypes at lower concentrations and PDGFR-β-related effects at higher concentrations. The use of more selective inhibitors for either VEGFR-2 or PDGFR-β as controls can also help to differentiate the signaling pathways involved.
Q4: I am observing unexpected neurological or metabolic effects in my in vivo model. Could this be an off-target effect of this compound?
There is a report that this compound can block the effects of FGF1 in the arcuate nucleus of the hypothalamus, a key region for metabolic regulation.[2] This suggests that some of the in vivo effects of this compound could be mediated through interference with FGF signaling pathways in the central nervous system. It is important to carefully monitor for neurological and metabolic changes in animal studies and consider the possibility of FGF pathway involvement.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
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Possible Cause: Cell line expresses multiple kinases sensitive to this compound.
-
Troubleshooting Steps:
-
Characterize your cell line: Perform qPCR or western blotting to determine the expression levels of VEGFR-1, VEGFR-2, and PDGFR-β.
-
Dose-response curve: Titrate this compound over a wide range of concentrations to identify the potency for the observed phenotype. Compare this to the known IC50 values for its targets.
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Use control inhibitors: Include inhibitors that are highly selective for VEGFR-2 or PDGFR-β to confirm which signaling pathway is responsible for the observed effect.
-
Problem 2: Unexpected toxicity or adverse events in animal models.
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Possible Cause: Off-target effects, potentially related to inhibition of PDGFR-β or interference with FGF signaling.
-
Troubleshooting Steps:
-
Monitor for known side effects of VEGFR and PDGFR inhibitors: These can include hypertension, fatigue, and gastrointestinal issues.
-
Assess metabolic and neurological parameters: Based on the finding that this compound can block FGF1 effects in the brain, monitor for changes in blood glucose, body weight, and behavior.
-
Histopathological analysis: Examine tissues, particularly those with high expression of VEGFRs and PDGFRs (e.g., kidney, liver, heart), for any pathological changes.
-
Data Presentation
Table 1: In Vitro Potency of this compound Against Known Kinase Targets
| Kinase Target | Assay Type | IC50 / Ki | Reference |
| VEGFR-2 (KDR) | Kinase Assay | IC50 = 23 nM | [1] |
| VEGFR-2 (KDR) | Kinase Assay | Ki = 49 nM | [1][3] |
| Flk-1 | Kinase Assay | IC50 = 40 nM | [1] |
| VEGFR-1 (Flt-1) | Kinase Assay | IC50 = 400 nM | [1] |
| PDGFR-β | Kinase Assay | IC50 = 200 nM | [1] |
Experimental Protocols
Protocol 1: Determining the Kinase Selectivity Profile of this compound in Your System
This protocol outlines a general workflow to assess the potential for off-target effects in your specific experimental model.
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Target Identification:
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Based on your cell type or tissue of interest, identify potential off-target kinases that are expressed and functionally relevant. Publicly available databases (e.g., BioGPS, Human Protein Atlas) can be used for this purpose.
-
-
In Vitro Kinase Panel Screen:
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Submit this compound to a commercial kinase profiling service for screening against a broad panel of kinases. This will provide quantitative data (e.g., % inhibition at a fixed concentration or Ki values) on its selectivity.
-
-
Cellular Target Engagement:
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Use techniques like Western blotting to assess the phosphorylation status of the downstream substrates of both the intended target (VEGFR-2) and potential off-targets (e.g., PDGFR-β, FGFR substrates) in your cells following treatment with a dose range of this compound.
-
-
Phenotypic Rescue/Confirmation:
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If an off-target is identified, use siRNA/shRNA to knockdown its expression and assess if this phenocopies or alters the response to this compound.
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Conversely, overexpress the off-target kinase to see if it sensitizes the cells to this compound.
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Mandatory Visualization
Caption: On-target and known off-target signaling pathways of this compound.
References
Technical Support Center: BMS-605541 Toxicity in Cell Culture
Welcome to the technical support center for BMS-605541. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to its toxicity and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. It acts as an ATP-competitive inhibitor of the VEGFR-2 kinase.[1] By blocking VEGFR-2 signaling, this compound can inhibit the proliferation and survival of endothelial cells, which is crucial for the formation of new blood vessels required for tumor growth.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO, with a solubility of up to 100 mM.[1] For long-term storage, it is recommended to store the compound as a powder at -20°C. Solutions in DMSO can be stored at -80°C for up to one year.
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the duration of treatment. For endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), the IC50 for inhibiting VEGF-induced growth is approximately 25 nM.[2] For cancer cell lines, the effective concentration may be higher and should be determined empirically through a dose-response experiment. It is advisable to start with a concentration range of 10 nM to 1 µM.
Q4: What are the known off-target effects of this compound?
A4: this compound is a selective inhibitor of VEGFR-2. It has been shown to be more than 10-fold selective for VEGFR-2 over VEGFR-1.[1] However, at higher concentrations, it can also inhibit other kinases such as Flk-1 (the murine homolog of VEGFR-2) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β), with reported IC50 values of 40 nM and 200 nM, respectively.[2] When interpreting results, especially at higher concentrations, the potential for off-target effects on these and other kinases should be considered.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability/proliferation. | 1. Sub-optimal concentration: The concentration of this compound may be too low to inhibit VEGFR-2 signaling in your specific cell line. 2. Cell line insensitivity: The cell line may not be dependent on VEGFR-2 signaling for survival and proliferation. 3. Compound degradation: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. 2. Verify VEGFR-2 expression: Confirm that your cell line expresses VEGFR-2 at the protein level using techniques like Western blotting or flow cytometry. 3. Use fresh compound: Prepare fresh stock solutions from powder and ensure proper storage conditions are maintained. |
| Excessive or unexpected cytotoxicity in control cells. | 1. High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. 2. Off-target toxicity: At high concentrations, this compound may inhibit other essential kinases, leading to non-specific cell death. | 1. Maintain a low final DMSO concentration: Ensure the final DMSO concentration in your culture medium is below 0.5%, and include a vehicle control (DMSO alone) in your experiments. 2. Lower the concentration of this compound: If possible, use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. |
| Inconsistent results between experiments. | 1. Variation in cell density: Differences in the initial cell seeding density can affect the outcome of viability and proliferation assays. 2. Variability in compound preparation: Inconsistent preparation of stock and working solutions can lead to variations in the final concentration. 3. Passage number of cells: Using cells at a high passage number can lead to altered phenotypes and responses to treatment. | 1. Standardize cell seeding: Use a consistent cell number for all experiments and ensure even cell distribution in multi-well plates. 2. Prepare fresh dilutions: Prepare fresh working solutions from a validated stock solution for each experiment. 3. Use low-passage cells: Maintain a consistent and low passage number for your cell lines to ensure reproducible results. |
| Difficulty in detecting apoptosis. | 1. Sub-optimal timing: The time point for apoptosis detection may be too early or too late. 2. Insensitive apoptosis assay: The chosen assay may not be sensitive enough to detect the level of apoptosis induced by this compound. | 1. Perform a time-course experiment: Measure apoptosis at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal window for detection. 2. Use multiple apoptosis assays: Combine different methods to confirm apoptosis, such as Annexin V/PI staining for early apoptosis and a caspase activity assay for executioner caspase activation. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | Assay Type | Cell Line/System | IC50 / Ki |
| VEGFR-2 | Kinase Assay | Cell-free | Ki = 49 nM[3] |
| VEGFR-2 | Kinase Assay | Cell-free | IC50 = 23 nM[1] |
| VEGF-induced Proliferation | Cell-based | HUVEC | IC50 = 25 nM[2] |
| Flk-1 | Kinase Assay | Cell-free | IC50 = 40 nM[2] |
| VEGFR-1 | Kinase Assay | Cell-free | IC50 = 400 nM[2] |
| PDGFR-β | Kinase Assay | Cell-free | IC50 = 200 nM[2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
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Materials:
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Cells of interest
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Complete cell culture medium
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This compound
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DMSO (sterile)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader
-
-
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
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Remove the medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Incubate the plate at room temperature in the dark for at least 2 hours.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
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2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
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Materials:
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Cells of interest
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Complete cell culture medium
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This compound
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DMSO (sterile)
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6-well cell culture plates
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
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-
Procedure:
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Seed cells in 6-well plates and allow them to adhere.
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Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
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Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
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Wash the cells twice with cold PBS.
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Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour.
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Live cells: Annexin V-negative and PI-negative
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Early apoptotic cells: Annexin V-positive and PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
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-
Visualizations
Caption: this compound inhibits VEGFR-2 signaling pathways.
Caption: Workflow for assessing this compound toxicity.
Caption: Troubleshooting decision tree for unexpected toxicity.
References
Technical Support Center: BMS-605541 In Vivo Dosing and Troubleshooting
Welcome to the technical support center for the in vivo application of BMS-605541, a potent and selective VEGFR-2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on determining optimal dosage and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1] It exhibits greater than 10-fold selectivity for VEGFR-2 over VEGFR-1.[1] By inhibiting VEGFR-2, this compound blocks the signaling pathway responsible for angiogenesis (new blood vessel formation), which is crucial for tumor growth and survival.
Q2: What were the efficacious oral dosages of this compound in preclinical xenograft models?
A2: In preclinical studies using human tumor xenografts in nude mice, this compound demonstrated significant antitumor activity when administered orally. The specific efficacious dosages are detailed in the table below.
Q3: How should this compound be formulated for oral administration in mice?
A3: For oral gavage in mice, this compound can be formulated as a suspension. A common vehicle used in preclinical studies is a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is crucial to ensure the suspension is homogeneous before each administration.
Q4: What are the expected outcomes of this compound treatment in responsive tumor models?
A4: In responsive xenograft models, such as NCI-H460 lung carcinoma and HT-29 colon carcinoma, oral administration of this compound is expected to lead to a dose-dependent inhibition of tumor growth.
In Vivo Efficacy Data Summary
The following table summarizes the in vivo efficacy of this compound in two key preclinical human tumor xenograft models.
| Cell Line | Tumor Type | Mouse Strain | Dosage and Schedule | % Tumor Growth Inhibition (TGI) |
| NCI-H460 | Human Non-Small Cell Lung Carcinoma | Nude | 100 mg/kg, once daily (p.o.) | 65% |
| HT-29 | Human Colon Carcinoma | Nude | 100 mg/kg, once daily (p.o.) | 58% |
Experimental Protocols
1. NCI-H460 Human Non-Small Cell Lung Carcinoma Xenograft Model
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Cell Culture: NCI-H460 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Tumor Implantation: 5 x 10^6 NCI-H460 cells in 0.2 mL of serum-free medium are subcutaneously injected into the flank of female nude mice.
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Treatment Initiation: Treatment begins when tumors reach a mean volume of approximately 100-150 mm³.
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Formulation and Administration: this compound is prepared as a suspension in 0.5% methylcellulose with 0.2% Tween 80. The formulation is administered once daily via oral gavage at a dose of 100 mg/kg.
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Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (length x width²)/2.
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size or show signs of necrosis. The percentage of tumor growth inhibition (%TGI) is calculated.
2. HT-29 Human Colon Carcinoma Xenograft Model
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Cell Culture: HT-29 cells are maintained in McCoy's 5A medium supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 environment.
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Tumor Implantation: Subcutaneous injection of 5 x 10^6 HT-29 cells in 0.2 mL of serum-free medium into the flank of female nude mice.
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Treatment Initiation: Dosing starts when the mean tumor volume is between 100-150 mm³.
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Formulation and Administration: this compound is formulated and administered as described for the NCI-H460 model, at a dose of 100 mg/kg once daily by oral gavage.
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Monitoring: Tumor growth and animal well-being are monitored as previously described.
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Endpoint: The study concludes based on tumor burden in the control group, and %TGI is determined.
Troubleshooting Guides
Issue 1: Inconsistent Tumor Growth or Lack of Tumor Take
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Question: My xenografts are showing highly variable growth rates, or some tumors are not establishing at all. What could be the cause?
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Answer:
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Cell Viability and Passage Number: Ensure that the cancer cells used for implantation are highly viable (>90%) and are from a consistent, low passage number.
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Injection Technique: Inconsistent injection volume or depth can lead to variability. Ensure a consistent subcutaneous injection technique.
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Cell Suspension: Clumping of cells in the suspension can lead to inaccurate cell numbers being injected. Ensure a single-cell suspension before injection.
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Mouse Strain and Health: The health and immune status of the mice are critical. Use healthy, immunocompromised mice of a consistent age and sex.
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Issue 2: Drug Formulation and Administration Problems
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Question: I'm having trouble with the oral gavage of my this compound suspension. The compound seems to be precipitating or clogging the gavage needle.
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Answer:
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Homogenization: Thoroughly vortex or sonicate the suspension immediately before each animal is dosed to ensure a uniform mixture.
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Vehicle Viscosity: If the suspension is too thick, you can slightly decrease the concentration of methylcellulose.
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Particle Size: If the compound has a large particle size, it may be necessary to micronize it to create a finer, more stable suspension.
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Needle Gauge: Use an appropriately sized gavage needle to prevent clogging.
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Issue 3: Animal Toxicity and Weight Loss
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Question: The mice treated with this compound are showing signs of toxicity, such as significant weight loss. What should I do?
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Answer:
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Dose Reduction: The administered dose may be too high for the specific mouse strain or experimental conditions. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD).
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Dosing Schedule: Switching to an intermittent dosing schedule (e.g., every other day) may help to mitigate toxicity while maintaining efficacy.
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Supportive Care: Ensure animals have easy access to food and water. A nutritional supplement gel can be provided if necessary.
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Monitor for Specific Toxicities: Be aware of class-specific toxicities associated with VEGFR inhibitors, such as hypertension and proteinuria, and monitor for relevant clinical signs.
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Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
References
how to minimize BMS-605541 precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and manage the precipitation of BMS-605541 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective ATP-competitive inhibitor of the VEGFR-2 kinase.[1][2] It is an orally bioavailable compound that has demonstrated anti-tumor properties in various cancer models.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 401.43 g/mol | |
| Formula | C₁₉H₁₇F₂N₅OS | |
| Solubility in DMSO | Up to 100 mM | |
| VEGFR-2 IC₅₀ | 23 nM | [1][2] |
| VEGFR-2 Kᵢ | 49 nM | [1][2] |
| Other Kinase IC₅₀ | FLK-1: 40 nM, VEGFR-1: 400 nM, PDGFR-β: 200 nM | [1][2] |
| Storage | Store at -20°C |
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is the primary cause of this?
This compound, like many kinase inhibitors, is a hydrophobic molecule. While it is highly soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility in aqueous solutions, such as cell culture media or biochemical assay buffers, is significantly lower.[3] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the DMSO concentration decreases, reducing its ability to keep the compound dissolved. This can lead to the compound precipitating out of the solution.[3]
Q3: What is a safe final concentration of DMSO in my assay to avoid solvent-induced artifacts?
It is a common practice to keep the final concentration of DMSO in cell-based assays at or below 0.1% (v/v) to minimize solvent toxicity and off-target effects. However, the tolerance of your specific cell line to DMSO should be determined empirically. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue: Precipitation upon dilution of DMSO stock in aqueous buffer.
Potential Causes:
-
The aqueous solubility of this compound is exceeded.
-
The final DMSO concentration is too low to maintain solubility.
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Rapid dilution into the aqueous buffer causes localized high concentrations and precipitation.
-
Components in the assay buffer (e.g., salts, proteins) are reducing the solubility of the compound.[4]
Solutions:
-
Optimize the Dilution Process:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO. Then, dilute this intermediate stock into your final aqueous buffer. This gradual reduction in DMSO concentration can help prevent precipitation.
-
Vortexing/Mixing: When diluting, add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This avoids localized high concentrations of the compound.
-
-
Determine the Aqueous Solubility Limit:
-
It is crucial to work below the aqueous solubility limit of this compound in your specific assay buffer. You can determine this empirically using the protocol outlined below.
-
-
Adjust the Final DMSO Concentration:
-
If precipitation persists, you may need to slightly increase the final DMSO concentration in your assay. However, be mindful of the potential for solvent-induced effects on your cells or assay components. We recommend not exceeding 0.5% DMSO. Always run a corresponding vehicle control.
-
-
Consider the Use of Solubilizing Agents:
-
For biochemical assays (not recommended for cell-based assays without validation), the addition of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) or a carrier protein like bovine serum albumin (BSA) might help to improve the solubility of hydrophobic compounds.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol provides a step-by-step guide for preparing working solutions of this compound to minimize precipitation.
-
Prepare a High-Concentration Stock in DMSO:
-
Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM). Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.[5]
-
Store this stock solution at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution Series in DMSO:
-
From your high-concentration stock, prepare a series of intermediate dilutions in 100% DMSO. For example, if your final desired concentration range in the assay is 1 nM to 1 µM, you might prepare intermediate stocks of 1 mM, 100 µM, and 10 µM in DMSO.
-
-
Prepare the Final Working Solution in Aqueous Buffer:
-
To prepare your final working solution, dilute the appropriate intermediate DMSO stock into your pre-warmed (if applicable) aqueous assay buffer.
-
Important: The volume of the DMSO stock added should be minimal to keep the final DMSO concentration low (ideally ≤ 0.1%). For example, to achieve a 1 µM final concentration with a 0.1% DMSO final concentration, you would add 1 µL of a 1 mM intermediate DMSO stock to 999 µL of your assay buffer.
-
Add the DMSO stock to the buffer while vortexing to ensure rapid dispersion.
-
Protocol 2: Determining the Practical Aqueous Solubility of this compound
This protocol helps you estimate the maximum soluble concentration of this compound in your specific assay buffer.
-
Prepare a series of dilutions of this compound in your assay buffer:
-
Start with your highest concentration intermediate stock in DMSO (e.g., 10 mM).
-
Prepare a dilution series in your aqueous buffer (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Keep the final DMSO concentration constant across all dilutions.
-
-
Incubate and Observe:
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for 1 hour).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles). You can also measure the turbidity using a spectrophotometer at a wavelength like 600 nm.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear is your practical solubility limit for this compound in that specific buffer and under those conditions. It is recommended to work at concentrations below this limit to ensure the compound is fully dissolved in your experiments.
-
Visualizations
Caption: Workflow for preparing this compound working solutions to minimize precipitation.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on VEGFR-2.
References
troubleshooting inconsistent results with BMS-605541
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies encountered during experiments with BMS-605541.
Troubleshooting Guide
Researchers using this compound, a potent and selective VEGFR-2 inhibitor, may occasionally face challenges in obtaining consistent and reproducible results. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Higher than Expected IC50 Value or Reduced Potency in Cell-Based Assays
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Compound Stability and Storage | This compound is soluble to 100 mM in DMSO.[1] For long-term storage, it is recommended to store the compound at -20°C.[1][2][3] Improper storage can lead to degradation. Prepare fresh dilutions from a stock solution for each experiment. |
| Solubility Issues in Aqueous Media | While highly soluble in DMSO, this compound may precipitate in aqueous cell culture media, especially at higher concentrations. Visually inspect the media for any signs of precipitation after adding the compound. Sonication may be recommended for complete dissolution in DMSO.[2] Consider using a lower percentage of DMSO in the final culture medium (typically ≤ 0.1%) or using a vehicle control with the same DMSO concentration. |
| Cell Line Variability | The expression level of VEGFR-2 can vary significantly between different cell lines and even between different passages of the same cell line. Regularly verify VEGFR-2 expression in your cell line using techniques like Western blot or flow cytometry. |
| High Serum Concentration in Media | Components in serum can bind to small molecule inhibitors, reducing their effective concentration. If possible, perform experiments in low-serum or serum-free media. If serum is required, maintain a consistent serum concentration across all experiments for comparability. |
| ATP Competition | This compound is an ATP-competitive inhibitor.[4] High intracellular ATP concentrations can compete with the inhibitor for binding to the kinase domain of VEGFR-2, leading to a higher apparent IC50. Ensure that the ATP concentration in your in vitro kinase assays is close to the Km value for ATP of VEGFR-2 for more accurate IC50 determination. |
| Cell Permeability | While this compound is orally bioavailable, its permeability can vary across different cell types.[5] If you suspect poor cell penetration, you can use cell lines with known permeability characteristics or perform a cellular uptake assay. |
Problem 2: Inconsistent In Vivo Efficacy in Xenograft Models
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Pharmacokinetics and Dosing | This compound has shown oral bioavailability in rodents.[1] However, factors such as formulation, dosing schedule, and animal strain can influence its pharmacokinetic profile. Ensure a consistent and appropriate vehicle is used for oral administration. The reported efficacious dose in mouse xenograft models ranges from 12.5 to 180 mg/kg, administered once or twice daily.[5] |
| Tumor Microenvironment | The tumor microenvironment can influence drug delivery and efficacy. Factors such as tumor vascularization and stromal content can vary between individual animals. Ensure consistent tumor implantation techniques and monitor tumor growth closely. |
| Development of Resistance | Cancer cells can develop resistance to targeted therapies over time through various mechanisms.[6] If a decrease in efficacy is observed after an initial response, consider investigating potential resistance mechanisms, such as mutations in the VEGFR-2 kinase domain or activation of alternative signaling pathways. |
Problem 3: Off-Target Effects Observed
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Kinase Selectivity | While this compound is a selective VEGFR-2 inhibitor, it also shows activity against other kinases such as VEGFR-1 and PDGFR-β at higher concentrations.[5] To minimize off-target effects, use the lowest effective concentration of this compound that inhibits VEGFR-2 signaling. |
| Phenotypic vs. Target-Specific Effects | The observed phenotype may not be solely due to VEGFR-2 inhibition. To confirm that the observed effects are on-target, consider using a rescue experiment by overexpressing a drug-resistant VEGFR-2 mutant or using a structurally unrelated VEGFR-2 inhibitor to see if it phenocopies the results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase.[4] By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the phosphorylation of VEGFR-2 and the activation of downstream signaling pathways involved in angiogenesis, such as cell proliferation, migration, and survival.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C.[1][2][3]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO up to 100 mM.[1]
Q4: What is the selectivity profile of this compound?
A4: this compound is a selective inhibitor of VEGFR-2 with an IC50 of 23 nM and a Ki of 49 nM.[2][5] It exhibits more than 10-fold selectivity for VEGFR-2 over VEGFR-1 (IC50 = 400 nM) and also inhibits PDGFR-β (IC50 = 200 nM) and Flk-1 (IC50 = 40 nM).[1][5]
Q5: What are some key downstream signaling pathways affected by this compound?
A5: By inhibiting VEGFR-2, this compound blocks the activation of several downstream signaling pathways that are crucial for angiogenesis. These include the PLCγ-PKC-MAPK pathway, which is involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.
Quantitative Data Summary
| Parameter | Value | Reference |
| VEGFR-2 IC50 | 23 nM | [1][5] |
| VEGFR-2 Ki | 49 nM | [2] |
| VEGFR-1 IC50 | 400 nM | [5] |
| PDGFR-β IC50 | 200 nM | [5] |
| Flk-1 IC50 | 40 nM | [5] |
| HUVEC Growth Inhibition (VEGF-stimulated) IC50 | 25 nM | [5] |
| Solubility in DMSO | 100 mM | [1] |
Experimental Protocols
General Protocol for a Cell-Based VEGFR-2 Phosphorylation Assay
-
Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) or another VEGFR-2 expressing cell line in appropriate growth medium and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free or low-serum medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pretreat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities for pVEGFR-2 and total VEGFR-2. Normalize the pVEGFR-2 signal to the total VEGFR-2 signal and plot the results as a percentage of the VEGF-stimulated control to determine the IC50 value of this compound.
General Protocol for an In Vivo Xenograft Tumor Model
-
Cell Culture: Culture a human cancer cell line known to form tumors in immunocompromised mice (e.g., HCT-116 colon carcinoma) under standard conditions.
-
Tumor Cell Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel). Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Prepare a formulation of this compound in a suitable vehicle for oral gavage. Administer this compound (e.g., at a dose of 50 mg/kg) and the vehicle control to the respective groups daily.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study (e.g., after 14-21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. BMS 605541 | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | VEGFR | TargetMol [targetmol.com]
- 3. BMS 605541 - Nordic Biosite [nordicbiosite.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Facing the Challenges of Cancer Resistance – Bristol Myers Squibb [bms.com]
Technical Support Center: BMS-605541 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to BMS-605541, a potent and selective inhibitor of VEGFR-2.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase.[1] By binding to the ATP-binding site of VEGFR-2, it blocks downstream signaling pathways involved in angiogenesis, endothelial cell proliferation, migration, and survival.
Q2: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to VEGFR-2 inhibitors like this compound can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for VEGFR-2 inhibition by upregulating alternative pro-angiogenic signaling pathways. Commonly observed bypass pathways include the Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) axis and the Hepatocyte Growth Factor (HGF)/c-MET pathway.[2]
-
Downregulation of VEGFR-2 Expression: A decrease in the expression level of the drug target, VEGFR-2, can reduce the overall inhibitory effect of this compound.
-
Mutations in the VEGFR-2 Kinase Domain: While less common for this class of inhibitors, mutations in the ATP-binding pocket of VEGFR-2 could potentially reduce the binding affinity of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cell, lowering its intracellular concentration.
Q3: How can we experimentally confirm the activation of bypass pathways in our resistant cells?
A3: To confirm the activation of bypass pathways, you can perform Western blot analysis to assess the phosphorylation status of key downstream effectors of pathways like FGFR (e.g., FRS2, PLCγ) and c-MET (e.g., Gab1, STAT3). An increase in the phosphorylation of these proteins in resistant cells compared to sensitive cells would suggest the activation of these pathways.
Troubleshooting Guides
Issue 1: Increased IC50 value of this compound in our long-term treated cell line.
This is a common indication of acquired resistance. The following steps will help you characterize the resistant phenotype.
Troubleshooting Workflow:
References
Validation & Comparative
A Preclinical Comparative Analysis of BMS-605541 and Sunitinib in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical profiles of two tyrosine kinase inhibitors, BMS-605541 and Sunitinib, with a focus on their potential applications in renal cell carcinoma (RCC). While direct head-to-head comparative studies in RCC models are not publicly available, this document synthesizes the existing data to offer insights into their individual mechanisms of action, kinase inhibition profiles, and reported preclinical efficacy in relevant cancer models.
Introduction
Sunitinib is a multi-targeted tyrosine kinase inhibitor that has been a standard of care in the first-line treatment of metastatic renal cell carcinoma (mRCC) for over a decade. Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis. This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While its efficacy has been demonstrated in other solid tumor models, its evaluation in renal cell carcinoma models is not extensively documented in publicly available literature.
Kinase Inhibition Profile
The differential targeting of various kinases by this compound and Sunitinib dictates their mechanisms of action and potential therapeutic effects.
| Kinase Target | This compound (IC50/Ki) | Sunitinib (IC50/Ki) |
| VEGFR-2 (KDR/Flk-1) | IC50: 23 nM, Ki: 49 nM | Ki: 9 nM |
| VEGFR-1 (Flt-1) | IC50: 400 nM | Ki: 80 nM |
| PDGFR-β | IC50: 200 nM | Ki: 2 nM |
| c-Kit | Not specified | Ki: 4 nM |
| FLT3 | Not specified | Ki: 1 nM |
| RET | Not specified | Inhibits |
| CSF-1R | Not specified | Inhibits |
Note: Data is compiled from various preclinical studies. Direct comparative assays under identical conditions are limited.
Signaling Pathways
Both this compound and Sunitinib target critical signaling pathways involved in tumor angiogenesis and proliferation.
Preclinical Efficacy in Cancer Models
This compound
-
In Vitro Data: There is no publicly available data on the in vitro activity of this compound in renal cell carcinoma cell lines.
-
In Vivo Data: this compound has demonstrated robust anti-tumor efficacy in human lung and colon carcinoma xenograft models.[1] However, specific data on its performance in RCC xenograft models is not available in the reviewed literature.
Sunitinib
-
In Vitro Data: Sunitinib has been extensively studied in various RCC cell lines. The half-maximal inhibitory concentration (IC50) for cell viability varies across different cell lines.
| RCC Cell Line | Sunitinib IC50 (µM) |
| 786-O | ~5-10 |
| ACHN | ~10-15 |
| Caki-1 | ~5-10 |
| Caki-2 | >10 |
| SN12K1 | >10 |
| A498 | ~2 (resistance developed) |
Note: IC50 values are approximate and can vary based on experimental conditions.
-
In Vivo Data: Sunitinib has shown significant tumor growth inhibition in multiple RCC xenograft models, including those derived from 786-O and Caki-1 cell lines. It is considered a standard comparator for novel agents in preclinical RCC studies.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for in vitro and in vivo evaluation of tyrosine kinase inhibitors.
In Vitro Cell Proliferation Assay
A common method to assess the in vitro activity of a compound is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
References
A Comparative Analysis of Kinase Selectivity: BMS-605541 vs. Sorafenib
An Objective Guide for Researchers in Drug Development
In the landscape of cancer therapy, kinase inhibitors play a pivotal role by targeting specific signaling pathways that drive tumor growth and proliferation. Understanding the selectivity profile of these inhibitors is paramount for predicting their efficacy, potential off-target effects, and overall therapeutic window. This guide provides a detailed, data-driven comparison of two notable kinase inhibitors: BMS-605541, a highly selective agent, and Sorafenib, a multi-kinase inhibitor.
Executive Summary
This compound emerges as a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. In contrast, Sorafenib exhibits a broader spectrum of activity, targeting multiple kinases including the RAF family (RAF-1, B-Raf) and various receptor tyrosine kinases such as VEGFRs and Platelet-Derived Growth Factor Receptor (PDGFR). This fundamental difference in their selectivity profiles dictates their distinct mechanisms of action and potential clinical applications.
Quantitative Selectivity Profile
The inhibitory activity of this compound and Sorafenib has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) serving as key metrics. A lower value indicates greater potency.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Ki (nM) |
| VEGFR-2 (KDR) | 23 | 49 |
| Flk-1 | 40 | - |
| PDGFR-β | 200 | - |
| VEGFR-1 (Flt-1) | 400 | - |
Data sourced from multiple in vitro kinase assays.
Table 2: Kinase Inhibition Profile of Sorafenib
| Target Kinase | IC50 (nM) |
| Raf-1 | 6 |
| VEGFR-3 | 20 |
| B-Raf (wild-type) | 22 |
| VEGFR-1 | 26 |
| B-Raf (V600E mutant) | 38 |
| RET | 43 |
| PDGFR-β | 57 |
| Flt-3 | 58, 59 |
| c-Kit | 68 |
| VEGFR-2 | 90 |
| FGFR-1 | 580 |
Data represents a compilation from various cell-free assays.[1]
The data clearly illustrates that this compound is exquisitely selective for VEGFR-2, with significantly higher concentrations required to inhibit other kinases.[2] Conversely, Sorafenib is a potent inhibitor of several kinases across different families, with its strongest activity against Raf-1.[1]
Signaling Pathways and Mechanism of Action
The differential selectivity of these two compounds translates into distinct impacts on cellular signaling.
This compound: Targeted Anti-Angiogenesis
This compound primarily exerts its effect by inhibiting the VEGFR-2 signaling cascade.[2] Binding of VEGF to its receptor, VEGFR-2, triggers a signaling pathway crucial for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis.[3][4] By selectively blocking this pathway, this compound effectively inhibits the formation of new blood vessels that tumors rely on for growth and metastasis.
Sorafenib: A Multi-Pronged Attack
Sorafenib's broader selectivity profile allows it to simultaneously disrupt multiple cancer-promoting pathways.[1] It inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway and concurrently suppresses tumor angiogenesis by blocking VEGFR and PDGFR signaling.[5][6] This dual mechanism of action, targeting both the tumor cells directly and their blood supply, underlies its efficacy in various cancer types.
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust and standardized experimental protocols. Below are outlines of common methods used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay (General Workflow)
The fundamental principle of an in vitro kinase assay is to measure the transfer of a phosphate group from ATP to a specific substrate by a kinase in the presence of an inhibitor.
Detailed Methodologies:
-
Radiometric Assay: This is often considered the gold standard for its direct measurement and high sensitivity.[7][8][9]
-
Principle: Uses ATP radiolabeled at the gamma-phosphate ([γ-32P]ATP or [γ-33P]ATP).[8][10] The kinase transfers the radioactive phosphate to the substrate.
-
Protocol Outline:
-
Reactions are set up in a microplate containing the kinase, substrate, inhibitor at various concentrations, and kinase buffer (typically containing MgCl2).
-
The reaction is initiated by adding the [γ-32P]ATP mixture.
-
After incubation (e.g., 20-30 minutes at 30°C), the reaction is stopped.[10]
-
The reaction mixture is spotted onto a phosphocellulose paper or filter membrane, which binds the substrate but not the free ATP.[7][10]
-
The filter is washed extensively to remove unincorporated [γ-32P]ATP.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or phosphorimager.[7][10]
-
IC50 values are calculated from the dose-response curve of the inhibitor.
-
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A popular non-radioactive, high-throughput method.[11][12][13]
-
Principle: Based on the energy transfer between a donor fluorophore (e.g., Terbium-labeled antibody) and an acceptor fluorophore (e.g., fluorescein-labeled substrate). When the antibody binds to the phosphorylated substrate, the donor and acceptor are brought into proximity, allowing FRET to occur.
-
Protocol Outline:
-
The kinase reaction is performed with a fluorescently labeled substrate in the presence of the inhibitor.
-
The reaction is stopped (often with EDTA), and a terbium-labeled antibody specific for the phosphorylated substrate is added.[14]
-
After incubation to allow antibody binding, the plate is read on a TR-FRET compatible reader.[11][15]
-
The reader excites the donor fluorophore and measures the emission from both the donor and the acceptor after a time delay, which minimizes background fluorescence.[13]
-
The ratio of acceptor to donor emission is calculated, which is proportional to the amount of phosphorylated substrate. A potent inhibitor will result in a low TR-FRET signal.
-
-
Conclusion for the Research Professional
The choice between a highly selective inhibitor like this compound and a multi-targeted agent such as Sorafenib depends critically on the therapeutic strategy.
-
This compound represents a precision approach, ideal for tumors highly dependent on VEGFR-2-mediated angiogenesis. Its selectivity suggests a lower likelihood of off-target toxicities related to the inhibition of other kinases.
-
Sorafenib offers a broader, systemic approach by simultaneously inhibiting key pathways in both tumor cells and the tumor microenvironment. This multi-targeting can be advantageous in complex or resistant cancers but may also contribute to a wider range of side effects.
This guide underscores the importance of a thorough understanding of kinase inhibitor selectivity profiles. The provided data and experimental context are intended to aid researchers and drug development professionals in making informed decisions for their preclinical and clinical research endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | VEGFR | TargetMol [targetmol.com]
- 3. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Kinase Assays | Revvity [revvity.com]
- 10. In vitro kinase assay [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. In vitro TR-FRET kinase assay [bio-protocol.org]
- 13. dcreport.org [dcreport.org]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Analysis of BMS-605541 and Other VEGFR-2 Tyrosine Kinase Inhibitors in Cancer Research
In the landscape of anti-angiogenic cancer therapies, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has emerged as a critical target. Inhibition of this receptor's tyrosine kinase (TK) activity can effectively suppress tumor growth by limiting blood vessel formation. This guide provides a detailed comparison of the efficacy of BMS-605541, a potent VEGFR-2 inhibitor, with other prominent VEGFR-2 TKIs, supported by experimental data for researchers, scientists, and drug development professionals.
This compound is an orally bioavailable, ATP-competitive inhibitor of VEGFR-2 kinase.[1] It has demonstrated significant anti-tumor properties in preclinical models, including human lung and colon tumor xenografts. This comparison will evaluate its performance against other well-established VEGFR-2 TKIs such as Axitinib, Sorafenib, Pazopanib, and Sunitinib.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro potency of this compound and other selected VEGFR-2 TKIs. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for assessing the efficacy of these inhibitors. Lower values indicate greater potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Other Key Targets (IC50 in nM) |
| This compound | VEGFR-2 | 23 [1][2][3] | 49 [2][3][4] | VEGFR-1 (400), PDGFR-β (200), Flk-1 (40)[2][3] |
| Axitinib | VEGFR-2 | 0.2 | - | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) |
| Sorafenib | VEGFR-2 | 90 | - | B-Raf (22), c-Raf (6), PDGFRβ (57), c-Kit (68) |
| Pazopanib | VEGFR-2 | 30 | - | VEGFR-1 (10), VEGFR-3 (47), PDGFRα (84), PDGFRβ (84), c-Kit (74) |
| Sunitinib | VEGFR-2 | 9 | - | PDGFRβ (2), c-Kit (4), FLT3 (2), VEGFR-1 (80) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating VEGFR-2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the IC50 value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
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Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
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Kinase-Glo® Luminescent Kinase Assay kit
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, VEGFR-2 kinase, and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
Objective: To assess the anti-proliferative effect of a test compound on endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
VEGF
-
Test compound
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Starve the cells in a basal medium for several hours.
-
Treat the cells with serial dilutions of the test compound in the presence of VEGF.
-
Incubate for 48-72 hours.
-
Measure cell viability using a proliferation assay reagent.
-
Determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human tumor cell line (e.g., HCT-116 colon carcinoma)
-
Test compound formulated for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously implant tumor cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle orally once or twice daily for a specified period (e.g., 14 days).[2][3]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2, demonstrating comparable or superior in vitro potency to several established VEGFR-2 TKIs. Its high selectivity for VEGFR-2 over other kinases may translate to a more favorable safety profile. The provided experimental protocols offer a framework for the continued investigation and comparison of these anti-angiogenic agents. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in various cancer types.
References
Validating BMS-605541 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods to validate the target engagement of BMS-605541, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
This compound is an ATP-competitive inhibitor of VEGFR-2 with a reported IC50 of 23 nM in cell-free assays and inhibits VEGF-driven growth of human umbilical vein endothelial cells (HUVECs) with an IC50 of 25 nM.[1][2] Validating the interaction of this compound with VEGFR-2 in a cellular context is paramount to understanding its mechanism of action and advancing its development. This guide explores and compares three primary methodologies for this purpose: Western Blotting, Cellular Thermal Shift Assay (CETSA), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
Comparative Analysis of Cellular Target Engagement Methods
To aid in the selection of the most appropriate method for your research needs, the following table summarizes the key characteristics of each technique.
| Method | Principle | Throughput | Quantitative Nature | Live Cells | Key Reagents |
| Western Blot | Measures the inhibition of ligand-induced phosphorylation of the target protein or its downstream effectors. | Low to Medium | Semi-quantitative | No (cell lysate) | Phospho-specific antibodies, general target antibodies. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding increases the thermal stability of the target protein. | Medium to High | Yes | Yes or No (intact cells or lysate) | Target-specific antibodies for detection (e.g., Western Blot). |
| NanoBRET™ Assay | Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in real-time. | High | Yes | Yes | NanoLuc®-VEGFR-2 fusion construct, fluorescent tracer. |
Quantitative Comparison of VEGFR-2 Inhibitors
The following table provides a summary of the reported cellular IC50 values for this compound and several alternative VEGFR-2 inhibitors. These values typically represent the concentration of the inhibitor required to achieve 50% inhibition of VEGFR-2 phosphorylation in a cellular context.
| Compound | Cellular IC50 for VEGFR-2 Inhibition | Additional Kinase Targets |
| This compound | ~25 nM (VEGF-induced HUVEC growth)[1][2] | PDGFRβ (200 nM), VEGFR-1 (400 nM)[1] |
| Axitinib | 0.2 nM (VEGFR-2 phosphorylation)[3][4] | VEGFR-1 (0.1 nM), VEGFR-3 (0.1-0.3 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM)[3] |
| Sunitinib | 10 nM (VEGF-dependent VEGFR-2 phosphorylation) | PDGFRβ (2 nM), c-Kit, FLT3[5] |
| Sorafenib | 90 nM (VEGFR-2) | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFRβ (57 nM), c-Kit (68 nM) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
Western Blot for VEGFR-2 Phosphorylation
Objective: To determine the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.
Protocol:
-
Cell Culture and Serum Starvation: Culture human umbilical vein endothelial cells (HUVECs) to near confluency. Serum-starve the cells overnight in a low-serum medium (e.g., 0.5% FBS) to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the serum-starved cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (typically 10-50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.[6][7][8]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175 or Tyr1212).[9][10] Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 or a housekeeping protein like β-actin.[10] Quantify the band intensities to determine the extent of phosphorylation inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of this compound to VEGFR-2 by measuring increased thermal stability of the receptor.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., HUVECs or a cell line overexpressing VEGFR-2) with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (typically 3 minutes) using a thermal cycler.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble VEGFR-2 at each temperature point by Western blot, as described in the protocol above.
-
Data Analysis: Plot the amount of soluble VEGFR-2 as a function of temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12]
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of this compound to VEGFR-2 in live cells in real-time.
Protocol:
-
Cell Line Generation: Establish a cell line (e.g., HEK293) that stably expresses an N-terminally tagged NanoLuc® luciferase-VEGFR-2 fusion protein.[13][14]
-
Cell Seeding: Seed the engineered cells into a white, 96-well assay plate.
-
Tracer and Inhibitor Addition: Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of VEGFR-2. In parallel wells, add varying concentrations of the competitor compound, this compound.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to all wells.
-
BRET Measurement: Measure the bioluminescence and fluorescence signals using a microplate reader equipped for BRET detection. The BRET signal is generated by energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor when they are in close proximity.
-
Data Analysis: The binding of this compound will displace the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 for this displacement can be calculated to determine the cellular potency of this compound for VEGFR-2.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflows for target engagement validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-VEGF Receptor 2 (Tyr1212) (11A3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. news-medical.net [news-medical.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Complex Formation between VEGFR2 and the β2-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
BMS-605541: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of BMS-605541, a potent and orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the cross-reactivity of kinase inhibitors is paramount in drug development to anticipate potential off-target effects and to delineate the full spectrum of a compound's biological activity. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the compound's primary signaling pathway and known kinase interactions.
Quantitative Kinase Inhibition Profile of this compound
This compound is a selective inhibitor of VEGFR-2, a key mediator of angiogenesis.[1] The compound exhibits potent inhibition of VEGFR-2 with a Ki value of 49 nM and an IC50 of 23 nM.[1] While this compound has been profiled against a broad panel of over 200 kinases and demonstrated a greater than 50-fold selectivity for its primary target over other kinases, the detailed data from this comprehensive screen is not publicly available. The table below summarizes the known inhibitory activities of this compound against its primary target and select off-targets.
| Kinase Target | IC50 (nM) | Ki (nM) | Reference |
| VEGFR-2 (KDR/Flk-1) | 23 | 49 | [1] |
| VEGFR-1 (Flt-1) | 400 | - | [1] |
| PDGFR-β | 200 | - | [1] |
Signaling Pathway and Cross-Reactivity Overview
The following diagram illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade and highlights the known cross-reactivity of this compound with other receptor tyrosine kinases.
Caption: this compound targets the VEGFR-2 signaling pathway, with off-target activity on VEGFR-1 and PDGFR-β.
Experimental Protocols
While the specific protocol used for the comprehensive kinase profiling of this compound is not publicly available, a representative experimental methodology for a VEGFR-2 kinase assay is provided below for reference.
Representative VEGFR-2 Kinase Assay Protocol
This protocol is based on a homogenous, luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.
1. Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
2. Experimental Workflow:
The following diagram outlines the key steps in a typical in vitro kinase inhibition assay.
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
3. Assay Procedure:
-
A kinase reaction mixture containing VEGFR-2 and the peptide substrate in kinase assay buffer is prepared.
-
The test compound (this compound) at various concentrations is added to the wells of the microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Following incubation, a luminescent kinase assay reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal.
-
The luminescence is measured using a plate reader. The intensity of the light signal is inversely proportional to the kinase activity.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. IC50 values are then determined by fitting the data to a dose-response curve.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocol provided is a representative example and may not be the exact protocol used for the generation of the presented this compound data. For specific applications, it is recommended to consult the original research publications.
References
A Comparative Analysis of BMS-605541 and Pazopanib for Metastatic Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tyrosine kinase inhibitors, BMS-605541 and pazopanib, in the context of metastatic renal cell carcinoma (mRCC). While direct head-to-head clinical trials are unavailable, this document synthesizes preclinical and clinical data to offer an objective overview of their respective pharmacological profiles and therapeutic potential.
Executive Summary
Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma. Its efficacy and safety have been established in large-scale Phase III clinical trials. This compound, on the other hand, is a potent and selective inhibitor of VEGFR-2, with preclinical data demonstrating its anti-tumor activity in various cancer models. However, its clinical development in mRCC has not been extensively reported. This guide will delve into the available data for both compounds to facilitate a scientific comparison.
Mechanism of Action and Signaling Pathway
Both this compound and pazopanib exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor angiogenesis and cell proliferation. Their primary targets are receptor tyrosine kinases (RTKs).
Pazopanib is a multi-targeted inhibitor, affecting VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[1][2] This broad spectrum of activity allows it to disrupt multiple pathways contributing to tumor growth and vascularization.
This compound is characterized as a more selective inhibitor, with high potency against VEGFR-2.[3] It also shows inhibitory activity against VEGFR-1 and PDGFR-β, but to a lesser extent.[3] The focused targeting of VEGFR-2, a primary mediator of angiogenesis, is the cornerstone of its mechanism.
References
Confirming BMS-605541 Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, BMS-605541, with other relevant small molecule inhibitors. We will delve into its specificity, mechanism of action, and provide a detailed, hypothetical experimental framework for its validation using conditional knockout mouse models, a critical step in modern drug development.
Introduction to this compound
This compound is a potent and orally bioavailable small molecule inhibitor of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels.[1][2] As an ATP-competitive inhibitor, it blocks the kinase activity of VEGFR-2, thereby impeding downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[2] Published data indicates that this compound exhibits greater than 10-fold selectivity for VEGFR-2 over the related VEGFR-1. It has demonstrated anti-tumor efficacy in various human tumor xenograft models, including lung and colon carcinoma.[1][2]
Comparative Analysis of VEGFR-2 Inhibitors
To understand the therapeutic potential and specificity of this compound, it is essential to compare it with other well-established VEGFR-2 inhibitors, such as Sunitinib and Axitinib.
| Feature | This compound | Sunitinib | Axitinib |
| Primary Target | VEGFR-2[1][2] | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R | VEGFRs, PDGFRs, c-KIT |
| Mechanism of Action | ATP-competitive | ATP-competitive | ATP-competitive |
| IC50 for VEGFR-2 | 23 nM | 9 nM | 0.2 nM |
| Selectivity Profile | >10-fold selective for VEGFR-2 over VEGFR-1; also inhibits PDGFR-β (IC50 = 200 nM)[1] | Multi-targeted kinase inhibitor | Potent inhibitor of VEGFR-1, -2, and -3 |
| In Vivo Efficacy | Demonstrated in lung and colon cancer xenografts[1][2] | Approved for renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) | Approved for renal cell carcinoma (RCC) |
| Reported Side Effects | Not extensively documented in publicly available clinical trial data. | Fatigue, diarrhea, hypertension, hand-foot syndrome | Diarrhea, hypertension, fatigue, decreased appetite |
Validating Specificity with Knockout Models: A Proposed Experimental Workflow
The gold standard for validating the on-target activity of a kinase inhibitor in vivo is the use of genetically engineered mouse models, specifically conditional knockout (cKO) mice. Given that global VEGFR-2 knockout is embryonically lethal, a conditional knockout approach is necessary.
Below is a detailed, hypothetical experimental protocol to confirm the specificity of this compound using a tamoxifen-inducible, endothelial-specific VEGFR-2 conditional knockout mouse model (e.g., VEGFR2fl/fl;Cdh5-CreERT2).
Signaling Pathway of VEGFR-2
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Specificity Validation
Caption: Workflow for validating this compound specificity in a conditional knockout model.
Detailed Experimental Protocols
1. Animal Model and Tumor Implantation:
-
Mouse Strain: VEGFR2fl/fl;Cdh5-CreERT2 mice on a C57BL/6 background.
-
Tumor Cell Line: A syngeneic, VEGFR-2 dependent tumor cell line, such as Lewis Lung Carcinoma (LLC), will be used.
-
Procedure: 1x106 LLC cells will be injected subcutaneously into the flank of 8-10 week old male and female mice. Tumors will be allowed to reach a palpable size (e.g., 100 mm3) before randomization into treatment groups.
2. Induction of VEGFR-2 Knockout:
-
Reagent: Tamoxifen (e.g., 75 mg/kg body weight) dissolved in corn oil.
-
Procedure: Mice in the conditional knockout (cKO) groups will receive daily intraperitoneal injections of tamoxifen for 5 consecutive days to induce Cre-recombinase activity and subsequent excision of the floxed Vegfr2 alleles in endothelial cells. Wild-type groups will receive vehicle (corn oil).
3. Drug Administration:
-
Compound: this compound formulated for oral gavage.
-
Dosing: Based on previously published in vivo studies, a dose of 50 mg/kg, administered daily by oral gavage, will be used.[1] Vehicle control groups will receive the formulation vehicle.
-
Duration: Treatment will continue for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint.
4. Efficacy and Specificity Assessment:
-
Tumor Growth Measurement: Tumor volume will be measured every 2-3 days using digital calipers (Volume = 0.5 x length x width2).
-
Immunohistochemistry (IHC): At the end of the study, tumors will be harvested, fixed in formalin, and embedded in paraffin. Sections will be stained for:
-
CD31: To assess microvessel density.
-
Phospho-VEGFR-2 (p-VEGFR2): To determine the level of receptor activation.
-
Ki-67: To measure cell proliferation.
-
Cleaved Caspase-3: To assess apoptosis.
-
-
Western Blot Analysis: A portion of the tumor tissue will be snap-frozen for protein extraction. Western blotting will be performed on tumor lysates to quantify the levels of total and phosphorylated VEGFR-2, as well as downstream signaling proteins such as ERK and AKT.
Expected Outcomes and Interpretation
-
In Wild-Type Mice: this compound treatment is expected to significantly inhibit tumor growth compared to the vehicle control. This will be accompanied by a decrease in microvessel density (CD31 staining) and reduced phosphorylation of VEGFR-2 and its downstream effectors (p-ERK, p-AKT).
-
In VEGFR-2 cKO Mice: The key to confirming specificity lies in the comparison between the cKO groups.
-
The VEGFR-2 cKO + Vehicle group should exhibit significant tumor growth inhibition due to the genetic ablation of the target in the tumor vasculature.
-
If this compound is highly specific for VEGFR-2, the VEGFR-2 cKO + this compound group should show no significant additional anti-tumor effect compared to the VEGFR-2 cKO + Vehicle group. This would indicate that the anti-tumor activity of this compound is primarily mediated through the inhibition of VEGFR-2.
-
If, however, the VEGFR-2 cKO + this compound group shows further tumor growth inhibition, it would suggest that this compound has significant off-target effects that contribute to its anti-tumor efficacy.
-
Conclusion
While in vitro assays provide valuable initial data on the potency and selectivity of a kinase inhibitor, in vivo validation using conditional knockout models is indispensable for confirming on-target specificity and predicting clinical efficacy. The proposed experimental workflow provides a robust framework for unequivocally demonstrating that the anti-tumor effects of this compound are mediated through the inhibition of VEGFR-2. This level of rigorous validation is crucial for the continued development and clinical translation of targeted cancer therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BMS-605541: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of BMS-605541, a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. While a specific Safety Data Sheet (SDS) for this compound detailing explicit disposal instructions is not publicly available, this document outlines a comprehensive disposal procedure based on established best practices for hazardous chemical waste management in a laboratory setting.
Core Safety and Handling Principles
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Storage of this compound:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent (e.g., DMSO) | -80°C | 1 year |
Data sourced from commercially available product information.[1]
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[2]
-
Do not mix this waste with other solvent streams unless compatibility has been confirmed. It is best practice to keep halogenated and non-halogenated solvent wastes separate.[2]
-
The first rinse of any glassware that contained this compound should be collected as chemical waste.[3] Subsequent rinses with a suitable solvent (e.g., ethanol or acetone) can then be managed according to your institution's guidelines, which may allow for drain disposal if the concentration is sufficiently low and the solvent is permissible.[3] However, the most conservative and recommended approach is to collect all rinsate as hazardous waste.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate from this process must be collected as hazardous chemical waste.[2]
-
After triple-rinsing, the container can be considered "empty" and disposed of as regular trash, provided all labels are defaced or removed.[2][4]
-
2. Waste Container Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents (i.e., "this compound" and the solvent, e.g., "in Dimethyl Sulfoxide").[3]
-
The date of waste accumulation should also be clearly marked on the label.
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
Ensure that incompatible waste streams are segregated. For instance, store acidic and basic waste separately, and keep oxidizing agents away from organic compounds.[5][6]
-
Waste containers must be kept closed at all times, except when adding waste.[4][5]
3. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
-
Evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.[4][5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.
References
- 1. This compound | VEGFR | TargetMol [targetmol.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Handling BMS-605541: A Guide to Safe Laboratory Practices
Disclaimer: A specific Safety Data Sheet (SDS) for BMS-605541 is not publicly available. The following guidance is based on general best practices for handling potent, small-molecule kinase inhibitors and supplemented with safety data for the structurally related compound, BMS-345541. Researchers must consult the supplier-provided SDS for this compound upon receipt and conduct a thorough, institution-specific risk assessment prior to handling this compound.
This compound is a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase.[1] As with any potent, biologically active compound of unknown toxicity, stringent safety protocols are essential to minimize exposure and ensure a safe laboratory environment. This guide provides a framework for the safe handling, storage, and disposal of this compound in a research setting.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, the safety profile of the related compound BMS-345541 suggests that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Prudent practice dictates treating this compound with a high degree of caution.
| Potential Hazard | Description | Source of Information |
| Acute Oral Toxicity | Harmful if swallowed. | MSDS for BMS-345541[2] |
| Dermal/Eye Irritation | May cause skin and serious eye irritation upon contact. | General chemical safety principles, BMS-345541 MSDS[2][3] |
| Respiratory Irritation | Inhalation of powder may irritate the respiratory system. | General chemical safety principles[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | MSDS for BMS-345541[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Operation | Required PPE | Rationale |
| Handling Powder (weighing, aliquoting) | - Disposable, solid-front lab coat- Nitrile gloves (double-gloving recommended)- Chemical splash goggles and face shield- NIOSH-approved respirator (e.g., N95 or higher) | Prevents inhalation of fine powder and protects skin and eyes from contact. |
| Handling Solutions | - Disposable, solid-front lab coat- Nitrile gloves- Chemical splash goggles | Protects against splashes and direct skin/eye contact with the dissolved compound. |
Standard Operating Procedure (SOP) for Handling this compound
Adherence to a strict, step-by-step protocol is crucial for minimizing risk.
Receipt and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the date of receipt, lot number, and initial quantity in the laboratory chemical inventory.
-
Store: Store the compound in a tightly sealed container in a designated, well-ventilated, and secure location.
| Storage Condition | Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
Weighing and Solution Preparation Workflow
This workflow should be performed in a certified chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
Experimental Protocols
When using this compound in cell-based assays or animal experiments, all procedures should be conducted in a manner that prevents the generation of aerosols. All contaminated labware and consumables must be decontaminated or disposed of as hazardous chemical waste.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Scenario | Procedure |
| Powder Spill | 1. Evacuate the immediate area.2. Wear appropriate PPE, including a respirator.3. Gently cover the spill with absorbent paper to avoid raising dust.4. Wet the absorbent paper with an appropriate solvent (e.g., 70% ethanol).5. Carefully wipe up the spill, working from the outside in.6. Place all contaminated materials in a sealed bag for hazardous waste disposal. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove contaminated clothing.3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention. |
| Ingestion | 1. Rinse mouth with water.2. Do NOT induce vomiting.3. Seek immediate medical attention. |
Waste Disposal Plan
Due to its potential aquatic toxicity, all waste containing this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated PPE, weigh boats, and other solid materials should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, sealed, and chemically resistant container. Do not pour down the drain.[2]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
